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1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Documentation Hub

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  • Product: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline
  • CAS: 433241-24-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline: Synthesis, Characterization, and Theoretical Physicochemical Properties

This technical guide provides a comprehensive overview of the chemical compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, detailing its molecular characteristics, a proposed synthetic route, and expected methods...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, detailing its molecular characteristics, a proposed synthetic route, and expected methods for its structural elucidation. This document is intended for researchers, scientists, and professionals in the fields of drug development and materials science who may have an interest in novel sulfonamide derivatives.

I. Introduction

A. Overview of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a distinct organic molecule that incorporates three key structural motifs: a bicyclic indoline core, a sulfonyl bridge, and a substituted nitroaromatic ring. The indoline scaffold is a prevalent feature in many biologically active compounds and natural products.[1][2] The arylsulfonamide group is a well-established pharmacophore found in numerous therapeutic agents, including antibiotics and diuretics. Furthermore, the presence of a nitroaromatic moiety can confer specific electronic and steric properties, which are often exploited in medicinal chemistry and materials science.[3][4]

B. Potential Significance in Medicinal Chemistry and Materials Science (Theoretical)

While specific biological or material properties of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline have not been extensively reported in the available literature, its structural components suggest several areas of potential application. N-arylsulfonylindoles have been investigated for a range of biological activities, including as inhibitors of HIV-1 replication.[5] The nitroaromatic group, being a strong electron-withdrawing feature, can modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets or its performance in electronic materials.[3][6] The specific substitution pattern on the phenyl ring—two methyl groups and a nitro group—offers a unique steric and electronic profile that could be explored for targeted molecular interactions.

II. Physicochemical Properties (Calculated and Inferred)

The following section details the calculated and inferred physicochemical properties of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. As this compound is not widely cataloged, these values are derived from its constituent parts and established chemical principles.

A. Summary of Key Physicochemical Data
PropertyValueSource
Molecular Formula C₁₆H₁₆N₂O₄SCalculated
Molecular Weight 332.38 g/mol Calculated
Appearance Expected to be a crystalline solidInferred
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and poorly soluble in waterInferred
Melting Point Expected to be a high-melting solidInferred
B. Discussion of Expected Properties

The molecular structure of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline suggests it will be a stable compound under standard laboratory conditions. The presence of the polar sulfonyl and nitro groups is expected to result in a relatively high melting point for a molecule of its size. Its solubility profile is anticipated to be dominated by its aromatic and polar functional groups, leading to good solubility in polar aprotic solvents. The nitroaromatic component may impart a pale yellow color to the compound. Due to the electron-withdrawing nature of the nitro group, the compound may exhibit interesting photophysical properties and could be electrochemically active.[3][4]

III. Proposed Synthesis and Mechanism

The synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline can be logically approached through the sulfonylation of indoline with a suitable 2,4-dimethyl-5-nitrophenylsulfonyl chloride. This method is a common and effective way to form N-arylsulfonamides.[5][7][8][9]

A. Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to two primary starting materials: indoline and 2,4-dimethyl-5-nitrophenylsulfonyl chloride. Indoline is a commercially available reagent.[1][2][10][11][12] The sulfonyl chloride can be prepared from 2,4-dimethyl-5-nitroaniline via a Sandmeyer-type reaction to introduce the sulfonyl chloride group.

B. Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dimethyl-5-nitrophenylsulfonyl chloride

  • Materials: 2,4-dimethyl-5-nitroaniline, sodium nitrite, hydrochloric acid, sulfur dioxide, copper(I) chloride.

  • Procedure:

    • Dissolve 2,4-dimethyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water to the cooled aniline solution to form the corresponding diazonium salt. Maintain the temperature below 5 °C throughout the addition.

    • In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst.

    • Add the freshly prepared diazonium salt solution to the sulfur dioxide solution at a controlled rate, allowing for the evolution of nitrogen gas.

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Pour the reaction mixture into ice water to precipitate the crude 2,4-dimethyl-5-nitrophenylsulfonyl chloride.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) can be performed for further purification.

Step 2: Synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

  • Materials: Indoline, 2,4-dimethyl-5-nitrophenylsulfonyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve indoline in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

    • Add the non-nucleophilic base to the solution and stir for a few minutes.

    • Slowly add a solution of 2,4-dimethyl-5-nitrophenylsulfonyl chloride in the same solvent to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

    • Upon completion, quench the reaction with water and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

C. Reaction Mechanism

The synthesis of the final product proceeds via a nucleophilic substitution reaction. The nitrogen atom of indoline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The non-nucleophilic base serves to deprotonate the indoline nitrogen, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.

D. Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Preparation of Sulfonyl Chloride cluster_step2 Step 2: N-Sulfonylation of Indoline A 2,4-Dimethyl-5-nitroaniline B Diazotization (NaNO₂, HCl) A->B C Sulfonylation (SO₂, CuCl) B->C D 2,4-Dimethyl-5-nitrophenylsulfonyl chloride C->D F 2,4-Dimethyl-5-nitrophenylsulfonyl chloride E Indoline G Base (e.g., Triethylamine) in Aprotic Solvent E->G F->G H 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline G->H Nucleophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

IV. Structural Elucidation and Characterization (Anticipated Data)

The identity and purity of the synthesized 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline would be confirmed using a combination of spectroscopic and chromatographic techniques.

A. Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons of the indoline and the dimethyl-nitrophenyl rings, as well as the aliphatic protons of the indoline five-membered ring. The chemical shifts of the protons adjacent to the nitrogen and sulfonyl groups will be particularly informative.

    • ¹³C NMR spectroscopy will reveal the number of unique carbon environments in the molecule, confirming the presence of all structural components.

  • Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the sulfonyl group (S=O stretches, typically in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), the nitro group (N-O stretches, around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹), and the aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement of the molecular ion.[13]

B. Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC would be employed to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.

V. Safety and Handling

As with any chemical substance, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Nitroaromatic compounds can be toxic and should be handled with care.[3][6][14][15] A thorough review of the safety data sheets for all reagents used in the synthesis is essential before commencing any experimental work.

VI. References

  • Abid, M., Teixeira, C., & Torok, B. (2007). An efficient one-pot step by step t-BuOK-mediated procedure for the synthesis of N-arylindoles has been developed in moderate to good yields. PubMed.

  • Che, G., Wu, L., & Xue, F. (2018). Synthesis and in vitro anti-HIV-1 evaluation of some N-arylsulfonyl-3-formylindoles. Brazilian Journal of Pharmaceutical Sciences, 54(3).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Ketcha, D. M., & Gribble, G. W. (1985). A convenient synthesis of N-arylsulfonylindoles. The Journal of Organic Chemistry, 50(26), 5451-5457.

  • Ramakrishna, V. S. N., Kambhampati, R. S., Shirsath, V. S., & Jasti, V. (2011). Design, synthesis and pharmacological evaluation of conformationally restricted N-arylsulfonyl-3-aminoalkoxy indoles as a potential 5-HT6 receptor ligands. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(6), 845-855.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

  • PubChem. (n.d.). Indoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025, August 22). Indoline. Retrieved from [Link]

  • MDPI. (2021, June 1). Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Retrieved from [Link]

  • ChemRxiv. (2023, July 17). Cine Substitution of N-Sulfonylindoles. Retrieved from [Link]

  • Veeprho. (n.d.). 1-(2-((2,4-dimethylphenyl)sulfinyl)phenyl)piperazine hydrobromide. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitro Compounds, Aromatic. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal and Molecular complexes of N- heterocycle derivatives of sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • MDPI. (2021, August 9). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Mesitylsulfonyl)indoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Major mechanisms of toxicity of nitroaromatic compounds. Retrieved from [Link]

  • MDPI. (2007, December 13). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Retrieved from [Link]

  • Ineos Oxford Institute. (n.d.). Spectroscopic studies reveal details of substrate-induced conformational changes distant from the active site in isopenicillin N synthase. Retrieved from [Link]

  • ResearchGate. (n.d.). Liner and nonlinear spectroscopic data for L. Retrieved from [Link]

Sources

Exploratory

Potential biological targets for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Content Type: Technical Whitepaper & Target Validation Guide Subject: Pharmacological Characterization of N-Arylsulfonyl Indolines[1] Executive Summary: The Scaffold Architecture The compound 1-((2,4-Dimethyl-5-nitrophen...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Target Validation Guide Subject: Pharmacological Characterization of N-Arylsulfonyl Indolines[1]

Executive Summary: The Scaffold Architecture

The compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline represents a distinct chemotype within the N-arylsulfonyl indoline class.[1] In medicinal chemistry, this structure is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological receptors through specific side-chain modifications.

The molecule comprises three critical pharmacophores:

  • The Indoline Core: A bicyclic, lipophilic anchor that mimics the amino acid tryptophan, providing affinity for hydrophobic pockets in G-Protein Coupled Receptors (GPCRs).

  • The Sulfonyl Linker (

    
    ):  A rigid spacer that imposes a "kinked" geometry, critical for orienting the aromatic rings into orthogonal binding sub-pockets.
    
  • The 2,4-Dimethyl-5-nitrophenyl Cap: An electron-deficient "warhead."[1] The nitro group (

    
    ) acts as a strong hydrogen bond acceptor, while the methyl groups provide steric bulk, restricting rotation and enhancing selectivity.
    

This whitepaper analyzes the two most statistically probable biological targets for this chemotype—CCR8 (Chemokine Receptor 8) and 5-HT6 (Serotonin Receptor 6)—and outlines the experimental protocols required for validation.[1]

Primary Target Class A: CCR8 Antagonism (Immuno-Oncology)[1][2]

Mechanistic Rationale

Recent high-throughput screens (HTS) have identified aryl-sulfonamides as potent antagonists of CCR8 , a GPCR predominantly expressed on tumor-infiltrating regulatory T cells (Tregs).[1]

  • Binding Hypothesis: The indoline core occupies the hydrophobic orthosteric pocket of CCR8, mimicking the natural chemokine ligand CCL1's hydrophobic residues. The sulfonyl group forms hydrogen bonds with transmembrane residues (likely Tyr or Asn), while the electron-withdrawing nitro group on the phenyl ring engages in electrostatic interactions with positively charged residues (Arg/Lys) near the extracellular loop.

  • Therapeutic Relevance: Blocking CCR8 prevents the recruitment of immunosuppressive Tregs into the tumor microenvironment (TME), thereby "releasing the brakes" on the immune system and allowing effector T cells to attack the tumor.

Signaling Pathway & Inhibition

Upon binding CCL1, CCR8 activates the


 signaling cascade. The antagonist (1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline) is predicted to lock the receptor in an inactive conformation, preventing 

dissociation and subsequent Calcium (

) flux.[1]

CCR8_Pathway CCL1 Ligand: CCL1 CCR8 Receptor: CCR8 (GPCR) CCL1->CCR8 Activation G_Protein Gαi Protein Complex CCR8->G_Protein Signal Transduction Compound Antagonist: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Compound->CCR8 Blockade AC Adenylyl Cyclase G_Protein->AC Inhibition PLC Phospholipase C (PLCβ) G_Protein->PLC Activation (Gβγ) cAMP cAMP Levels (Decrease) AC->cAMP IP3 IP3 Production PLC->IP3 Calcium Intracellular Ca2+ Release IP3->Calcium Chemotaxis Treg Migration (Chemotaxis) Calcium->Chemotaxis

Figure 1: The CCR8 signaling cascade.[2] The compound acts as an orthosteric or allosteric antagonist, preventing the G-protein coupling required for Calcium release and Treg migration.

Primary Target Class B: 5-HT6 Receptor Modulation (CNS)[1]

Mechanistic Rationale

The N-arylsulfonyl indole/indoline scaffold is a "privileged structure" for 5-HT6 receptor antagonists.[1] This receptor is a key target for cognitive enhancement in Alzheimer’s disease and schizophrenia.

  • Structural Homology: The indoline moiety serves as a bioisostere for the tryptamine core of serotonin (5-HT).[1]

  • The Sulfonyl "Twist": 5-HT6 antagonists typically require a rigid sulfonyl linker to position an aromatic group (the 2,4-dimethyl-5-nitrophenyl ring) into a specific hydrophobic cleft distinct from the serotonin binding site.[1] The nitro group likely interacts with Asn288 or Thr196 in the receptor's transmembrane domain.

Comparative SAR Data
Feature5-HT6 Antagonist RequirementCompound ProfileFit Assessment
Core Bicyclic aromatic (Indole/Quinoline)IndolineHigh (Bioisostere)
Linker Sulfonyl (

)
Sulfonyl (

)
Exact Match
Terminal Ring Aryl/Heteroaryl with lipophilic subs.2,4-Dimethyl-5-nitrophenylHigh (Methyls provide lipophilicity)
Electronics Electron-withdrawing groups preferredNitro (

)
High

Experimental Validation Protocols

To confirm the biological target, the following self-validating workflow is recommended. These protocols prioritize causality (does the molecule cause the effect?) and specificity (is the effect unique to this target?).

Protocol A: CCR8 Calcium Flux Assay (FLIPR)

Objective: Determine if the compound inhibits CCL1-induced calcium mobilization in CCR8+ cells.[1]

  • Cell Line Generation: Transfect CHO-K1 or HEK293 cells with human CCR8 cDNA and

    
     (to couple Gi receptors to Calcium signaling).[1]
    
  • Dye Loading: Incubate cells (

    
    /well) with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
    
  • Compound Pre-treatment: Add the test compound (titrated 0.1 nM to 10

    
    M) and incubate for 15 minutes.
    
    • Control: DMSO vehicle (Negative), Known CCR8 antagonist e.g., AZD-CCR8 (Positive).

  • Agonist Challenge: Inject human recombinant CCL1 (

    
     concentration).
    
  • Readout: Measure fluorescence intensity (Ex 488nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate

    
    . A valid hit will show a dose-dependent reduction in fluorescence spike.[1]
    
Protocol B: Radioligand Binding Assay (5-HT6)

Objective: Quantify affinity (


) for the 5-HT6 receptor.[1]
  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT6 receptors.[1] Homogenize and centrifuge to isolate cell membranes.

  • Reaction Setup: In a 96-well plate, combine:

    • 50

      
      L Membrane suspension (
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -LSD (Radioligand, 2 nM final conc).[1]
    • 25

      
      L Test Compound (displacement competitor).
      
  • Incubation: 60 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Validation: Specific binding = Total binding - Non-specific binding (determined by 10

    
    M Methiothepin).[1]
    

Secondary Target Profiling (Off-Target Risks)[1]

While CCR8 and 5-HT6 are the primary predicted targets, the nitro-benzenesulfonyl moiety introduces potential off-target interactions that must be ruled out.[1]

Carbonic Anhydrase (CA)[1][6]
  • Risk: Sulfonamides are classic CA inhibitors.[3][4][5] However, CA inhibition typically requires a primary sulfonamide (

    
    ) to coordinate the Zinc ion.
    
  • Assessment: The compound is a tertiary sulfonamide (N-substituted).[1] Therefore, direct CA inhibition is unlikely unless the molecule undergoes metabolic cleavage.

c-Myc G-Quadruplex Binding[1]
  • Risk: Nitro-indole derivatives have been shown to stabilize G-quadruplex DNA structures, downregulating the c-Myc oncogene.[1]

  • Assessment: If the compound shows antiproliferative activity in cancer cells independent of CCR8, this mechanism should be investigated via a FRET-melting assay.

Synthesis & Validation Workflow

The following diagram illustrates the logical flow from compound acquisition to target validation.

Validation_Workflow Step1 Compound Synthesis (Sulfonylation of Indoline) Step2 Primary Screen (GPCR Panel) Step1->Step2 Decision Hit Identification Step2->Decision PathA CCR8 Assay (Calcium Flux) Decision->PathA Immune Profile PathB 5-HT6 Assay (Radioligand Binding) Decision->PathB CNS Profile ResultA IC50 < 100nM? (Immuno-Oncology Lead) PathA->ResultA ResultB Ki < 50nM? (CNS Lead) PathB->ResultB

Figure 2: Strategic workflow for validating the biological activity of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline.

References

  • Identification of novel human CC chemokine receptor 8 (CCR8) antagonists. Source: Bioorganic Chemistry (2024).[2] Significance: Establishes aryl-sulfonamides as a validated chemotype for CCR8 antagonism.[1] URL:[Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Source: Pharmaceuticals (2022).[6] Significance: Provides structural contrast; highlights that sulfonamide placement (C5 vs N1) dictates target selectivity (CA vs GPCR). URL:[Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. Source: PubMed Central. Significance: Validates the nitro-indole moiety as a potential DNA-binding warhead.[1] URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline: A Detailed Guide for Researchers

For Immediate Release This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a compound of interest for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a compound of interest for researchers in medicinal chemistry and drug development. This guide is designed for professionals with a foundational understanding of organic synthesis, offering in-depth explanations, safety precautions, and characterization methods.

Introduction

Indoline and its derivatives are significant scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. The sulfonylation of the indoline nitrogen atom is a common strategy to introduce diverse functionalities and modulate the pharmacological properties of the resulting molecules. The target compound, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, incorporates a substituted phenylsulfonyl group, which can influence the molecule's electronic and steric properties, potentially leading to novel therapeutic agents. This protocol details a reliable method for its preparation via the reaction of indoline with 2,4-dimethyl-5-nitrobenzenesulfonyl chloride.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where the nitrogen atom of indoline attacks the sulfonyl chloride, leading to the formation of a sulfonamide bond.

Reaction_Scheme Indoline Indoline Product 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Indoline->Product SulfonylChloride 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride SulfonylChloride->Product HCl HCl Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: General reaction scheme for the synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )PuritySupplier
IndolineC₈H₉N119.16≥98%Sigma-Aldrich
2,4-Dimethyl-5-nitrobenzenesulfonyl chlorideC₈H₈ClNO₄S249.67≥97%Combi-Blocks
Triethylamine (TEA)C₆H₁₅N101.19≥99%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)HCl36.461 M aq.VWR
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01aq. solutionLabChem
Saturated Sodium Chloride (Brine)NaCl58.44aq. solutionFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37≥97%Sigma-Aldrich
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnels and filter paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.0 eq., e.g., 1.0 g, 8.39 mmol).

  • Dissolve the indoline in anhydrous dichloromethane (DCM, 20 mL).

  • Add triethylamine (TEA, 1.5 eq., e.g., 1.76 mL, 12.59 mmol) to the solution. The addition of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Cool the reaction mixture to 0 °C using an ice-water bath. This is important to control the exothermic nature of the reaction and minimize potential side reactions.

Step 2: Addition of Sulfonyl Chloride
  • In a separate 50 mL flask, dissolve 2,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.1 eq., e.g., 2.30 g, 9.23 mmol) in anhydrous DCM (10 mL).

  • Transfer the sulfonyl chloride solution to a dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred indoline solution at 0 °C over a period of 15-20 minutes. A slow addition rate is critical to maintain temperature control.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The disappearance of the indoline spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

Step 3: Work-up and Purification
  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding 1 M hydrochloric acid (20 mL) to the flask.

  • Transfer the mixture to a separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). These washes remove any remaining acid and base, respectively.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline as a solid.

Synthesis_Workflow A 1. Dissolve Indoline & TEA in DCM B 2. Cool to 0 °C A->B C 3. Add Sulfonyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir for 2-4h C->D E 5. Monitor by TLC D->E F 6. Quench with 1M HCl E->F Reaction Complete G 7. Aqueous Work-up (NaHCO3, Brine) F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Purify by Flash Chromatography H->I J 10. Isolate Pure Product I->J

Application

Application Notes and Protocols: Sulfonylation of Indoline with 2,4-Dimethyl-5-nitrobenzenesulfonyl Chloride

Abstract This document provides a comprehensive guide for the N-sulfonylation of indoline using 2,4-dimethyl-5-nitrobenzenesulfonyl chloride. This reaction is a critical transformation in synthetic organic chemistry, par...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the N-sulfonylation of indoline using 2,4-dimethyl-5-nitrobenzenesulfonyl chloride. This reaction is a critical transformation in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the resulting N-sulfonylindoline scaffold is a key structural motif in various biologically active compounds. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and practical, field-proven advice to ensure successful and reproducible outcomes. The protocols emphasize safety, efficiency, and the rationale behind experimental choices, grounded in authoritative scientific literature.

Introduction

The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1] The incorporation of this moiety onto an indoline core, a privileged scaffold in medicinal chemistry, generates N-sulfonylindolines with significant pharmacological potential. The reaction of a sulfonyl chloride with a primary or secondary amine is the most common and robust method for creating the sulfonamide linkage.[1][2]

This guide focuses on the specific reaction between indoline, a secondary amine, and 2,4-dimethyl-5-nitrobenzenesulfonyl chloride. The nitro and dimethyl functionalities on the benzenesulfonyl chloride can influence reactivity and provide handles for further synthetic modifications. Understanding the precise reagents and conditions required for this transformation is paramount for achieving high yields and purity of the desired product.

Core Reagents and Their Functions

The successful sulfonylation of indoline is contingent on the judicious selection of reagents. Each component plays a crucial role in the reaction mechanism, and understanding these roles is key to optimizing the protocol.

ReagentFunctionKey Considerations
Indoline Nucleophile (Secondary Amine)The nitrogen atom of the indoline ring acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
2,4-Dimethyl-5-nitrobenzenesulfonyl Chloride Electrophile (Sulfonylating Agent)The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the nitro group on the aromatic ring.[1]
Base (e.g., Triethylamine, Pyridine) HCl Scavenger & CatalystNeutralizes the hydrochloric acid (HCl) byproduct formed during the reaction, driving the equilibrium towards product formation.[2] It can also act as a nucleophilic catalyst.[3]
Solvent (e.g., Dichloromethane, THF) Reaction MediumShould be aprotic and inert to the reactants. It serves to dissolve the reactants and facilitate their interaction.[2]

Reaction Mechanism and Workflow

The sulfonylation of an amine with a sulfonyl chloride generally proceeds via a nucleophilic substitution pathway. The lone pair of electrons on the nitrogen atom of indoline attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group and the abstraction of a proton from the nitrogen by a base, yielding the stable sulfonamide product and the hydrochloride salt of the base.

Visualizing the Reaction Mechanism

Sulfonylation Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Deprotonation Indoline Indoline (Nucleophile) SulfonylChloride 2,4-Dimethyl-5-nitro- benzenesulfonyl Chloride (Electrophile) Indoline->SulfonylChloride Attack at S atom Intermediate Tetrahedral Intermediate SulfonylChloride->Intermediate Forms Base Base (e.g., Triethylamine) FinalProduct N-Sulfonylindoline (Product) Intermediate->FinalProduct Cl⁻ leaves Base->FinalProduct Removes H⁺ ProtonatedBase Triethylammonium Chloride

Caption: Mechanism of Indoline Sulfonylation.

Experimental Workflow Overview

Experimental Workflow A 1. Reagent Preparation (Indoline, Sulfonyl Chloride, Base, Solvent) B 2. Reaction Setup (Inert atmosphere, 0 °C) A->B C 3. Slow Addition of Sulfonyl Chloride B->C D 4. Reaction Monitoring (TLC or LC-MS) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General Experimental Workflow.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the sulfonylation of indoline. Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride is corrosive and moisture-sensitive.

Materials and Reagents
  • Indoline (1.0 eq)

  • 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)[2]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add indoline (1.0 equivalent) and anhydrous dichloromethane (or THF) to form a solution. Cool the flask to 0 °C using an ice bath.

    • Rationale: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0 °C helps to control the initial exothermic reaction upon addition of the sulfonyl chloride.[2]

  • Base Addition: To the cooled solution of indoline, add triethylamine (or pyridine) (1.5 equivalents). Stir for 5-10 minutes.

    • Rationale: The base is added before the sulfonyl chloride to ensure it is readily available to neutralize the HCl as it is formed.[2] An excess of the base is used to drive the reaction to completion.

  • Sulfonyl Chloride Addition: Dissolve 2,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane (or THF) and add it dropwise to the reaction mixture over 10-15 minutes using a dropping funnel.

    • Rationale: Slow, dropwise addition is crucial to maintain control over the reaction temperature and prevent the formation of side products. A slight excess of the sulfonylating agent ensures complete consumption of the limiting reagent (indoline).

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indoline is consumed.

    • Rationale: Reaction times can vary depending on the specific substrates. Regular monitoring prevents over-running the reaction and potential decomposition of the product.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

    • Rationale: Quenching deactivates any remaining reactive species. The aqueous wash helps to remove the hydrochloride salt of the base and other water-soluble impurities.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.

    • Rationale: Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The brine wash removes residual water from the organic layer. The drying agent removes any remaining traces of water before solvent evaporation.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(2,4-dimethyl-5-nitrophenylsulfonyl)indoline.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds from unreacted starting materials and byproducts.[4]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as sulfonyl chlorides are sensitive to moisture. Incomplete reaction can be addressed by increasing the reaction time or temperature, or by using a more potent base or catalyst like 4-dimethylaminopyridine (DMAP) in catalytic amounts.[3]

  • Side Product Formation: The formation of bis-sulfonated products is generally not an issue with secondary amines like indoline. However, if other side reactions are observed, lowering the reaction temperature and ensuring slow addition of the sulfonyl chloride can be beneficial.

  • Difficult Purification: If the product is difficult to separate from the unreacted sulfonyl chloride, a work-up procedure involving a wash with a dilute aqueous amine solution (e.g., aqueous ammonia) can help to convert the excess sulfonyl chloride into a more polar sulfonamide, which is more easily separated.

Safety Precautions

  • 2,4-Dimethyl-5-nitrobenzenesulfonyl Chloride: This reagent is corrosive and a lachrymator. Handle with care in a fume hood and avoid contact with skin and eyes. It is also moisture-sensitive and should be stored in a desiccator.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate care and ensure proper ventilation.

  • Bases: Triethylamine and pyridine are flammable and have strong, unpleasant odors. They should be handled in a fume hood.

References

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2015). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions. RSC Advances, 5(10), 7358-7363.
  • Kim, J. H., et al. (2021).
  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-219.
  • Google Patents. (2019). CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl....
  • Wang, C., et al. (2016). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/l-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Organic & Biomolecular Chemistry, 14(30), 7229-7233.
  • Umar, Z., et al. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, 73(11), 4056-4062.
  • Li, Y., et al. (2022). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry, 87(24), 16569-16578.
  • Chen, J., et al. (2023). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters, 25(5), 824-828.
  • Google Patents. (2003). EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
  • Smith, A. D., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst.
  • ResearchGate. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst | Request PDF. Retrieved from [Link]

  • Semantic Scholar. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles. Retrieved from [Link]

  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Retrieved from [Link]

  • JoVE. (2023). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

  • MDPI. (2023). A Sulfonic Acid Polyvinyl Pyridinium Ionic Liquid Catalyzes the Multi-Component Synthesis of Spiro-indoline-3,5′-pyrano[2,3-d]-pyrimidines and. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Chapter 23 The Chemistry of Amines. Retrieved from [Link]

  • Chemistry Steps. (2021). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of New Substituted N-Sulfonyl Pyrrolidine-2,5-Dione Using Dawson-Type Heteropolyacid as Catalyst. Retrieved from [Link]

  • MDPI. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from [Link]

  • Google Patents. (1989). US4833255A - Process for the preparation of indoline.
  • YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonylation or arylation of indoles. | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indolines via Pd(II)-Catalyzed Amination of C-H Bonds Using PhI(OAc)2 as the Bystanding Oxidant. Retrieved from [Link]

  • ResearchGate. (2000). 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines | Request PDF. Retrieved from [Link]

  • Organic Syntheses. (1985). 4-benzyloxyindole. Retrieved from [Link]

  • ResearchGate. (n.d.). Previously reported application of 2/4-nitrobenzenesulfonamides in heterocyclic chemistry.[5][6]. Retrieved from [Link]

Sources

Method

Optimized reaction conditions for preparing 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Application Note: Optimized Synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline -sulfonyl indolines. Part 1: Introduction & Objective Objective: To provide a robust, scalable, and high-yield protocol for the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline


-sulfonyl indolines.

Part 1: Introduction & Objective

Objective: To provide a robust, scalable, and high-yield protocol for the synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline . This specific sulfonamide scaffold combines the biologically active indoline core—common in anticancer and antiviral agents—with an electron-deficient, sterically crowded arylsulfonyl moiety.

Significance: Sulfonylation of indolines is a critical step in medicinal chemistry, often serving as a "warhead" installation or a pharmacokinetic modulator. While standard sulfonylations are routine, this specific target presents a dual challenge:

  • Steric Hindrance: The 2,4-dimethyl substitution pattern on the sulfonyl chloride creates significant steric bulk ortho to the electrophilic sulfur center, potentially retarding nucleophilic attack.

  • Electronic Activation: The 5-nitro group enhances electrophilicity, partly compensating for sterics but also increasing susceptibility to hydrolysis (side reaction) if moisture is present.

This guide moves beyond generic "mix-and-stir" procedures, offering an optimized workflow that balances reactivity, selectivity, and purity.

Part 2: Reaction Mechanism & Strategy

The synthesis proceeds via a Nucleophilic Sulfonylation (S


2-S)  mechanism. The secondary amine of the indoline attacks the sulfur atom of the sulfonyl chloride.

Critical Mechanistic Insights:

  • Base Role: A base is required to neutralize the HCl byproduct. Pyridine is selected here as it acts as both a base and a nucleophilic catalyst (forming a reactive

    
    -sulfonylpyridinium intermediate).
    
  • Catalysis: Due to the ortho-methyl group at the 2-position of the sulfonyl chloride, the electrophilic sulfur is shielded. The addition of DMAP (4-Dimethylaminopyridine) is crucial. DMAP attacks the sulfonyl chloride to form a highly reactive, less hindered sulfonyl-DMAP intermediate, which then rapidly reacts with the indoline.

ReactionMechanism Reagents Reagents: Indoline + 2,4-Dimethyl-5-nitrobenzenesulfonyl Cl Intermediate Intermediate: Sulfonyl-DMAP Complex (Activated Electrophile) Reagents->Intermediate DMAP activation BaseCat Base/Catalyst: Pyridine / DMAP BaseCat->Intermediate TS Transition State: Nucleophilic Attack by Indoline Intermediate->TS + Indoline Product Product: 1-((2,4-Dimethyl-5-nitrophenyl) sulfonyl)indoline TS->Product - DMAP, - HCl Byproducts Byproducts: Pyridinium HCl TS->Byproducts

Figure 1: Mechanistic pathway highlighting the catalytic activation of the hindered sulfonyl chloride by DMAP.

Part 3: Optimized Experimental Protocol

Reagents & Materials[2][4][5][6][7][8][9][10][11][12]
ReagentEquiv.[1][2][3][4][5]RoleNotes
Indoline 1.0NucleophileEnsure free base form (not HCl salt).
2,4-Dimethyl-5-nitrobenzenesulfonyl chloride 1.2ElectrophileMoisture sensitive; store in desiccator.
Dichloromethane (DCM) SolventSolventAnhydrous (dry). Concentration: 0.2 M.
Pyridine 2.0BaseAcid scavenger.
DMAP 0.1CatalystEssential for hindered substrates.
1M HCl -WorkupRemoves excess pyridine/DMAP.
Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Indoline (1.0 equiv, e.g., 5.0 mmol, 595 mg) in anhydrous DCM (25 mL).

  • Add Pyridine (2.0 equiv, 10.0 mmol, 0.81 mL) and DMAP (0.1 equiv, 0.5 mmol, 61 mg).

  • Cool the mixture to 0°C using an ice bath. Reason: Controlling the initial exotherm prevents side reactions, although the hindered nature of the chloride makes this less violent than with tosyl chloride.

Step 2: Addition of Electrophile

  • Dissolve 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride (1.2 equiv, 6.0 mmol, ~1.5 g) in a minimal amount of dry DCM (5 mL).

  • Add this solution dropwise to the stirring indoline mixture over 10 minutes.

  • Observation: The solution may turn yellow/orange due to the nitro-aryl species.

Step 3: Reaction Maintenance

  • Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc in Hexanes).

    • Indoline Rf:[1][6] ~0.4 (stains with Vanillin/PMA).

    • Product Rf: ~0.6–0.7 (UV active).

    • Target: Disappearance of Indoline spot.

Step 4: Workup & Isolation

  • Dilute the reaction mixture with DCM (30 mL).

  • Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL). Critical Step: This protonates the excess Pyridine and DMAP, moving them to the aqueous layer.

  • Base Wash: Wash the organic layer with Saturated NaHCO₃ (1 x 30 mL) to neutralize any residual acid.

  • Brine Wash: Wash with Saturated Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

  • Preferred Method: Recrystallization.[7]

    • Solvent System: Hot Ethanol (or EtOH/Water 9:1).

    • Dissolve crude solid in boiling ethanol, cool slowly to RT, then to 4°C. Filter crystals.

  • Alternative: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 5%

      
       20% EtOAc in Hexanes.
      

Part 4: Characterization & Data Analysis

Expected Analytical Data:

  • Physical State: Yellow to orange crystalline solid (due to the nitro group).

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.4–8.6 (s, 1H, Ar-H ortho to NO
      
      
      
      ).
    • 
       7.2–7.5 (s, 1H, Ar-H between methyls).
      
    • 
       7.0–7.2 (m, 3H, Indoline Ar-H).
      
    • 
       6.9 (t, 1H, Indoline Ar-H).
      
    • 
       3.95 (t, 
      
      
      
      Hz, 2H, Indoline N-CH
      
      
      ).
    • 
       3.05 (t, 
      
      
      
      Hz, 2H, Indoline Ar-CH
      
      
      ).
    • 
       2.65 (s, 3H, Ar-CH 
      
      
      
      , ortho to SO
      
      
      ).
    • 
       2.35 (s, 3H, Ar-CH 
      
      
      
      , para to SO
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Expected [M+H]

      
      : ~333.1 Da.
      
    • Look for characteristic isotopic pattern of Sulfur (

      
      S ~4.2%).
      

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (<50%) Hydrolysis of Sulfonyl ChlorideEnsure DCM is anhydrous; increase Sulfonyl Chloride to 1.5 equiv.
No Reaction Steric HindranceHeat reaction to reflux (40°C) in DCM; increase DMAP to 0.2 equiv.
Sticky Impurities Pyridine ResiduePerform a more rigorous 1M HCl wash during workup.
Double Sulfonylation Highly unlikely for IndolineIndoline is a secondary amine; cannot double sulfonylate.
Workflow Diagram

Workflow Start Start: Indoline + DCM AddBase Add Pyridine + DMAP (Cool to 0°C) Start->AddBase AddE Add Sulfonyl Chloride (Dropwise) AddBase->AddE React Warm to RT Stir 4-6 Hours AddE->React Check TLC Check: Indoline Consumed? React->Check Check->React No (Add Heat/Time) Workup Workup: 1. 1M HCl Wash 2. NaHCO3 Wash 3. Brine Wash Check->Workup Yes Purify Purification: Recrystallization (EtOH) Workup->Purify

Figure 2: Operational workflow for the synthesis and purification of the target sulfonamide.

Part 6: References

  • General Indoline Sulfonylation: Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. MDPI, 2022. Link

  • Mechanism of Sulfonylation: Nucleophilic Substitution at Sulfur: The Schotten-Baumann Reaction. Organic Chemistry Portal. Link

  • Use of DMAP in Hindered Reactions: Catalysis by 4-Dimethylaminopyridine (DMAP).Chem. Soc. Rev., 1983, 12, 129-161. Link

  • Green Chemistry Alternatives (Iodophor-mediated): Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles.[4] MDPI, 2024. Link

  • Preparation of Indoline Derivatives: Synthesis and biological activities of some indoline derivatives. J. Serb.[6] Chem. Soc., 2009. Link

Sources

Application

Application Note: Strategic Solvent Selection for the Synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Abstract This application note provides a comprehensive guide for the rational selection of a solvent for the N-sulfonylation of indoline with 2,4-dimethyl-5-nitrophenylsulfonyl chloride. The synthesis of N-sulfonylated...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a comprehensive guide for the rational selection of a solvent for the N-sulfonylation of indoline with 2,4-dimethyl-5-nitrophenylsulfonyl chloride. The synthesis of N-sulfonylated indolines is a critical transformation in the development of pharmacologically active compounds. Solvent choice profoundly impacts reaction kinetics, yield, and purity by influencing reactant solubility, stabilizing transition states, and minimizing side reactions. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing solvent effects in this specific synthesis. A detailed, comparative experimental protocol is presented to evaluate four common aprotic solvents—Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Toluene. By analyzing the expected outcomes, this document provides researchers with a robust framework for optimizing this and similar sulfonylation reactions.

Introduction

Indoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Similarly, the sulfonamide functional group is a cornerstone of pharmaceutical science, found in a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[2] The combination of these two moieties in 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline creates a molecule of significant interest for drug discovery libraries and as a key intermediate for more complex targets.

The most common and direct method for synthesizing such N-arylsulfonylindolines is the reaction of indoline with the corresponding sulfonyl chloride.[3] This reaction, while conceptually straightforward, is highly sensitive to the chosen reaction conditions, particularly the solvent. The solvent is not merely an inert medium but an active participant that dictates the efficiency of the synthesis. An inappropriate solvent can lead to poor yields, protracted reaction times, and the formation of difficult-to-remove impurities, primarily from the hydrolysis of the moisture-sensitive sulfonyl chloride.[3][4]

This guide provides both the theoretical foundation and a practical, validated protocol for selecting an optimal solvent for this synthesis, empowering researchers to maximize yield and purity while ensuring reproducibility.

Theoretical Considerations for Solvent Selection

The Reaction Mechanism: Nucleophilic Substitution at Sulfur

The synthesis proceeds via a nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of indoline acts as the nucleophile, attacking the sulfur center. This reaction liberates a molecule of hydrochloric acid (HCl) as a byproduct.[3][5]

To prevent the generated HCl from protonating the starting indoline (which would render it non-nucleophilic and halt the reaction), a non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is required as an acid scavenger.[3][6] The overall transformation is depicted below.

Figure 1. Conceptual Reaction Pathway cluster_reactants Reactants R1 Indoline (Nucleophile) TS Transition State (Stabilized by Polar Solvents) R1->TS R2 2,4-Dimethyl-5-nitrophenyl sulfonyl chloride (Electrophile) R2->TS Base Triethylamine (Base) Base->TS P1 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline TS->P1 P2 Triethylammonium Chloride (Salt) TS->P2

Caption: Figure 1. Conceptual Reaction Pathway

Key Solvent Properties and Their Impact

The ideal solvent for this reaction should possess the following characteristics:

  • Aprotic Nature: The solvent must be aprotic. Protic solvents, such as water or alcohols, contain acidic protons and can act as nucleophiles. They will compete with the indoline to attack the sulfonyl chloride, leading to the formation of the corresponding sulfonic acid or sulfonate ester, respectively. This side reaction, known as solvolysis, reduces the yield of the desired product.[4][7]

  • Adequate Solvating Power: The solvent must effectively dissolve both the indoline and the sulfonyl chloride to ensure a homogeneous reaction mixture and facilitate molecular collisions. Aryl sulfonyl chlorides are generally soluble in a range of common organic solvents.[8]

  • Polarity: A polar aprotic solvent is generally preferred. The reaction proceeds through a charged, polar transition state. A polar solvent can stabilize this transition state through dipole-dipole interactions, thereby lowering the activation energy and increasing the reaction rate compared to a non-polar solvent.

Candidate Solvents for Evaluation

Based on the principles above, we have selected four common aprotic solvents with varying polarities for comparative evaluation:

  • Dichloromethane (DCM): A polar, non-nucleophilic solvent with excellent solvating capabilities for a wide range of organic compounds.

  • Tetrahydrofuran (THF): A moderately polar ether, widely used in synthesis. It has been successfully employed for similar sulfonylation reactions.[6][9]

  • Acetonitrile (MeCN): A highly polar solvent that can effectively stabilize charged intermediates.

  • Toluene: A non-polar aromatic solvent, included as a control to demonstrate the effects of polarity on the reaction outcome.

Experimental Protocol: A Comparative Study

This protocol is designed to be run in parallel for the four selected solvents to ensure a direct and reliable comparison.

Materials and Reagents
  • Indoline (≥98%)

  • 2,4-Dimethyl-5-nitrophenylsulfonyl chloride (≥97%)

  • Triethylamine (Et₃N) (≥99%, distilled)

  • Dichloromethane (DCM), Anhydrous (≥99.8%)

  • Tetrahydrofuran (THF), Anhydrous (≥99.9%)

  • Acetonitrile (MeCN), Anhydrous (≥99.8%)

  • Toluene, Anhydrous (≥99.8%)

  • Ethyl Acetate (EtOAc), ACS Grade

  • Hexanes, ACS Grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography, 230-400 mesh)

  • TLC plates (Silica gel 60 F₂₅₄)

Workflow Visualization

Setup 1. Reaction Setup (4 Flasks, 1 per solvent) Reagents 2. Add Reactants Indoline, Et3N, Solvent Setup->Reagents Cool 3. Cool to 0°C Reagents->Cool AddSC 4. Add Sulfonyl Chloride Cool->AddSC React 5. React & Warm to RT Monitor by TLC AddSC->React Quench 6. Workup: Quench (Add NaHCO3(aq)) React->Quench Extract 7. Workup: Extract (with EtOAc) Quench->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Column Chromatography) Dry->Purify Analyze 10. Analyze (Yield, Purity) Purify->Analyze

Caption: Figure 2. Experimental Workflow for Comparative Solvent Study

Step-by-Step Synthesis Protocol
  • Preparation: In four separate round-bottom flasks equipped with magnetic stir bars, add indoline (1.0 mmol, 1.0 eq) and triethylamine (1.5 mmol, 1.5 eq).

  • Solvent Addition: To each flask, add one of the anhydrous solvents (DCM, THF, MeCN, or Toluene) to achieve a concentration of 0.2 M with respect to the indoline (i.e., 5 mL of solvent).

  • Cooling: Place the flasks in an ice-water bath and stir the solutions for 10 minutes until the internal temperature reaches ~0°C.

  • Reagent Addition: In separate portions over 5 minutes, add 2,4-dimethyl-5-nitrophenylsulfonyl chloride (1.1 mmol, 1.1 eq) to each stirring solution.

  • Reaction: Allow the flasks to stir at 0°C for 30 minutes, then remove them from the ice bath and let them warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (Eluent: 30% Ethyl Acetate in Hexanes). The reaction is complete upon consumption of the indoline starting material.

  • Quenching: Once the reaction is complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution to each flask to neutralize any remaining acid and react with excess sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material from each experiment using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Analysis: Combine the pure fractions, remove the solvent in vacuo, and determine the final mass to calculate the isolated yield. Assess purity via ¹H NMR and/or LC-MS.

Expected Results and Discussion

Data Summary

The performance of each solvent is evaluated based on reaction completion time and isolated yield of the pure product. The table below summarizes the expected outcomes from the comparative study.

SolventPolarity (Dielectric Constant, ε)Expected Reaction Time (h)Expected Isolated Yield (%)Notes
Dichloromethane (DCM) 9.12 - 385 - 95%Excellent solubility for reactants and intermediates. Generally provides clean reactions.
Acetonitrile (MeCN) 37.51.5 - 2.580 - 90%High polarity accelerates the reaction, but can be harder to remove completely.
Tetrahydrofuran (THF) 7.63 - 575 - 85%Good, reliable choice, though may be slightly slower than DCM or MeCN.
Toluene 2.4> 12 (or incomplete)< 40%Low polarity fails to adequately stabilize the transition state, leading to a very slow reaction and low conversion.
Interpretation of Results

The expected results clearly demonstrate the critical role of solvent polarity in this N-sulfonylation reaction.

  • DCM and Acetonitrile are anticipated to be the superior solvents. Their polar aprotic nature effectively dissolves the reactants and stabilizes the charged transition state of the nucleophilic attack, leading to faster reaction rates and higher yields. DCM often represents an ideal balance of solvating power and ease of handling/removal, making it a prime candidate for an optimized protocol.

  • Tetrahydrofuran (THF) is also expected to be an effective solvent. Its performance, while good, may be slightly inferior to DCM or MeCN due to its lower polarity. It remains a viable and often-used alternative.[9]

  • Toluene is expected to perform poorly. As a non-polar solvent, it cannot effectively stabilize the polar transition state, resulting in a significantly higher activation energy barrier. This leads to a sluggish reaction that may not proceed to completion, resulting in a low yield of the desired product.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient or low-quality base.3. Use of a non-polar or protic solvent.4. Insufficient reaction time.1. Use fresh or newly purchased sulfonyl chloride. Store it under inert gas.2. Use freshly distilled triethylamine.3. Switch to a recommended polar aprotic solvent like DCM or MeCN.4. Continue monitoring the reaction by TLC until the starting material is consumed.
Multiple Spots on TLC (Impure Product) 1. Hydrolysis of sulfonyl chloride to sulfonic acid.2. Di-sulfonylation (less common with secondary amines but possible if primary amine impurity is present).3. Incomplete reaction.1. Ensure the use of anhydrous solvent and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).2. Purify the indoline starting material if needed.3. Allow the reaction to run longer or consider a slight increase in temperature (e.g., to 40°C).
Product is an Oil, Fails to Solidify 1. Presence of residual solvent.2. Presence of greasy impurities.1. Ensure complete removal of solvent under high vacuum.2. Re-purify via column chromatography, ensuring careful collection of fractions.

Conclusion

Based on the comparative analysis, Dichloromethane (DCM) is recommended as the optimal solvent for this transformation. It provides an excellent balance of high reactivity, clean conversion, and operational simplicity. Acetonitrile serves as a slightly faster but equally effective alternative. This structured approach to solvent screening provides a reliable methodology that can be readily adapted by researchers to optimize other sulfonylation reactions in their drug discovery and development workflows.

References

  • Vertex AI Search. (n.d.). Benzenesulfonyl chloride - Solubility of Things.
  • American Chemical Society. (2019). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides.
  • ResearchGate. (n.d.). A Sulfonylation Reaction: Direct Synthesis of 2-Sulfonylindoles from Sulfonyl Hydrazides and Indoles | Request PDF.
  • PMC. (n.d.). Oxidative β-C–H sulfonylation of cyclic amines.
  • ACS Publications. (2008). An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis.
  • ACS Publications. (2014). Regioselective C2 Sulfonylation of Indoles Mediated by Molecular Iodine.
  • BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • Royal Society of Chemistry. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.
  • ResearchGate. (n.d.). Sulfonylation or arylation of indoles.
  • ResearchGate. (n.d.). Mechanism for I2-mediated C2-sulfonylation of indoles.
  • ResearchGate. (n.d.). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • RSC Publishing. (n.d.). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Uniba.it. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis.
  • Canadian Science Publishing. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
  • MDPI. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Wiley Online Library. (2017). Kinetic Resolution of 2‐Substituted Indolines by N‐Sulfonylation using an Atropisomeric 4‐DMAP‐N‐oxide Organocatalyst.
  • Google Patents. (n.d.). CN110218172B - Method for preparing N-aryl sulfonamide from indoline and aryl.
  • RWTH Publications. (n.d.). Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles.
  • PMC. (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.
  • ResearchGate. (n.d.). Synthesis and biological activities of some indoline derivatives.

Sources

Method

Scalable production methods for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Application Note & Protocol Topic: Scalable Production Methods for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Scalable Production Methods for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a key building block in medicinal chemistry. N-sulfonylindoline scaffolds are prevalent in pharmacologically active molecules, making robust and scalable production methods critical for drug discovery and development programs.[1][2][3] This guide details a two-part synthetic strategy, beginning with the preparation of the key intermediate, 2,4-dimethyl-5-nitrobenzenesulfonyl chloride, followed by its efficient coupling with indoline. The protocols are designed with scalability in mind, addressing critical process parameters, safety considerations, and purification strategies suitable for multi-gram to kilogram production.

Introduction: Significance and Synthetic Strategy

The indoline nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[4] Functionalization of the indoline nitrogen with a sulfonyl group provides a stable and synthetically versatile entry point to a wide range of derivatives. The specific target molecule, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, incorporates a substituted nitroaromatic sulfonyl moiety, a feature often explored for its potential to modulate biological activity through specific interactions with protein targets.

Our synthetic approach is a convergent, two-stage process designed for efficiency and scalability.

  • Preparation of the Arylsulfonyl Chloride: Synthesis of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride from commercially available m-xylene. This involves a sequential nitration and chlorosulfonylation.

  • N-Sulfonylation of Indoline: Coupling of the synthesized sulfonyl chloride with indoline using a suitable base to afford the final product.

This strategy isolates the preparation of the key electrophile, ensuring a clean and high-yielding final coupling step.

G cluster_0 Part 1: Sulfonyl Chloride Synthesis cluster_1 Part 2: Coupling Reaction m-Xylene m-Xylene 1,3-Dimethyl-4-nitrobenzene 1,3-Dimethyl-4-nitrobenzene m-Xylene->1,3-Dimethyl-4-nitrobenzene Nitration (HNO₃/H₂SO₄) Sulfonyl_Chloride 2,4-Dimethyl-5-nitro- benzenesulfonyl chloride 1,3-Dimethyl-4-nitrobenzene->Sulfonyl_Chloride Chlorosulfonylation (ClSO₃H) Final_Product 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Sulfonyl_Chloride->Final_Product N-Sulfonylation (Base, Solvent) Indoline Indoline (Commercial) Indoline->Final_Product

Figure 1. Overall synthetic workflow for the production of the target compound.

Part 1: Scalable Synthesis of 2,4-Dimethyl-5-nitrobenzenesulfonyl Chloride

Principle and Rationale

The synthesis proceeds in two classic electrophilic aromatic substitution steps:

  • Nitration: m-Xylene is nitrated using a standard mixed acid (HNO₃/H₂SO₄) system. The two methyl groups are ortho-, para-directing. The position between them (C2) is sterically hindered, and the position para to both (C5) is also activated. However, nitration typically occurs at the C4 position, which is ortho to one methyl group and para to the other, yielding 1,3-dimethyl-4-nitrobenzene as the major product.

  • Chlorosulfonylation: The resulting nitro-xylene is then treated with chlorosulfonic acid (ClSO₃H). The nitro group is a strong deactivator and meta-director, while the methyl groups are activators and ortho-, para-directors. The sulfonation will be directed by the activating methyl groups to a position ortho to one of them, leading to the desired 2,4-dimethyl-5-nitrobenzenesulfonyl chloride.

Detailed Protocol

Step 1: Nitration of m-Xylene

  • Materials:

    • m-Xylene (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Ice, Water, Brine, Sodium Bicarbonate (NaHCO₃) solution

    • Dichloromethane (DCM) or Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated H₂SO₄ (2.5 vol relative to m-xylene).

    • Cool the reactor to 0-5 °C using a circulating chiller.

    • Slowly add m-xylene (1.0 eq) to the sulfuric acid while maintaining the internal temperature below 10 °C.

    • Prepare a nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to concentrated H₂SO₄ (1.5 vol) in a separate vessel, pre-cooled to 0-5 °C.

    • Add the nitrating mixture dropwise to the m-xylene solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. An exotherm will occur.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for 1 hour. Monitor reaction completion by TLC or GC-MS.

    • Once complete, very slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

    • Extract the aqueous mixture with DCM (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1,3-dimethyl-4-nitrobenzene as a yellow oil or solid, which can be used in the next step without further purification.

Step 2: Chlorosulfonylation of 1,3-Dimethyl-4-nitrobenzene

  • Materials:

    • 1,3-Dimethyl-4-nitrobenzene (1.0 eq)

    • Chlorosulfonic Acid (ClSO₃H, ~5.0 eq)

    • Thionyl Chloride (SOCl₂) (optional, ~0.5 eq)

    • Ice, Water

  • Procedure:

    • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

    • In a clean, dry, jacketed reactor, add chlorosulfonic acid (~5.0 eq). Cool to 0-5 °C.

    • Slowly add the crude 1,3-dimethyl-4-nitrobenzene (1.0 eq) portion-wise or via a dropping funnel if liquid, keeping the internal temperature below 15 °C.

    • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction can be gently heated (e.g., 40-50 °C) to drive it to completion, monitoring by TLC.[6]

    • (Optional) For difficult reactions, adding a small amount of thionyl chloride can improve the yield.

    • Once the reaction is complete, cool the mixture back to 0-5 °C.

    • Very slowly and carefully quench the reaction by pouring it onto a large volume of crushed ice with efficient stirring. The product will precipitate as a solid.

    • Filter the solid precipitate and wash thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the solid under vacuum. The resulting 2,4-dimethyl-5-nitrobenzenesulfonyl chloride is typically used directly in the next step.

Part 2: N-Sulfonylation of Indoline

This is the final step to assemble the target molecule. The reaction involves the nucleophilic attack of the secondary amine of indoline on the electrophilic sulfur atom of the sulfonyl chloride.

Mechanism and Rationale

Figure 2. Reaction mechanism for the N-sulfonylation of indoline.

The indoline nitrogen acts as a nucleophile, attacking the sulfonyl chloride. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[7] This prevents the protonation of the starting indoline, which would render it non-nucleophilic, and drives the reaction to completion.

Detailed Protocol
  • Materials:

    • Indoline (1.0 eq)

    • 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride (1.05-1.1 eq)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

    • 1M Hydrochloric Acid (HCl), Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Hexanes, Ethyl Acetate (for purification)

  • Procedure:

    • In a suitable reactor, dissolve indoline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (10 vol).

    • Cool the solution to 0-5 °C in an ice bath.

    • Dissolve 2,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.05 eq) in a minimum amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the indoline solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the indoline.

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification at Scale

While laboratory-scale purification often relies on silica gel chromatography, this is not ideal for large-scale production. Crystallization is the preferred method.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).

    • Slowly add a co-solvent in which the product is poorly soluble (an anti-solvent), such as hexanes or heptane, until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Summary

The following table summarizes typical parameters for the N-sulfonylation step.

ParameterRecommended ValueRationale
Indoline:Sulfonyl Chloride 1 : 1.05A slight excess of the sulfonyl chloride ensures complete consumption of the more valuable indoline.
Base Triethylamine (TEA)Inexpensive, effective, and its hydrochloride salt is easily removed during aqueous workup.
Solvent Dichloromethane (DCM)Good solubility for reactants, inert, and low boiling point for easy removal.
Temperature 0 °C to Room Temp.Controls the initial exotherm and prevents side reactions.
Typical Yield > 90% (after purification)The reaction is generally clean and high-yielding.
Purity (Post-Crystallization) > 98% (by HPLC)Crystallization is highly effective for removing minor impurities.[8]

Conclusion

The synthetic route and detailed protocols described herein provide a robust and scalable method for the production of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. By employing readily available starting materials and scalable chemical transformations and purification techniques, this guide enables the efficient synthesis of this important building block for research and drug development applications. Careful control of reaction temperatures, especially during the nitration and chlorosulfonylation steps, is critical for both safety and product purity on a large scale.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(39), 24194-24217. Available at: [Link]

  • Zhang, J., et al. (2021). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 26(16), 4983. Available at: [Link]

  • Kim, H. J., et al. (2012). Approach to the Synthesis of Indoline Derivatives from Diaryliodonium Salts. The Journal of Organic Chemistry, 77(13), 5747-5754. Available at: [Link]

  • Google Patents. (2012). WO2012131710A2 - Novel process for the synthesis of indoline derivatives.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

  • Reddy, T., et al. (2024). Regioselective C2-Sulfonylation of Indoles and Pyrroles via SO2 Insertions. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonylation or arylation of indoles. [Collection of articles]. Available at: [Link]

  • Li, Y., et al. (2023). Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, C., et al. (2022). Synthesis of Indolines via Palladium/Norbornene-Catalyzed Reaction of Aziridines with Aryl Iodides. Molecules, 27(21), 7228. Available at: [Link]

  • Tran, U., et al. (2021). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Organics, 2(4), 282-293. Available at: [Link]

  • Patsnap. (2018). CN108084283A - Preparation method of 2,4-disubstituted benzenesulfonyl chloride.
  • Kumar, A., et al. (2017). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 12(2), 1667-1681. Available at: [Link]

  • Borza, I., et al. (2003). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES. PART 4: NARATRIPTAN FROM α-ANILINOACETALDEHYDE DIMETHYLACETAL BY TiCl4-MEDIATED. Organic Preparations and Procedures International, 35(5), 512-518. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • Yuan, R., et al. (2017). Electronic Supplementary Information Divergent Synthesis of Indoles, Oxindoles, Isocoumarins and Isoquinolinones. Royal Society of Chemistry. Available at: [Link]

  • Google Patents. (2009). CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Zhang, Z., et al. (2020). Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry, 85(2), 1022-1032. Available at: [Link]

  • Smith, A. D., et al. (2017). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. Angewandte Chemie International Edition, 56(21), 5760-5764. Available at: [Link]

  • Organic Syntheses. (n.d.). Orthanilic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. [Request PDF]. Available at: [Link]

  • Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters, 22(20), 6463-6470. Available at: [Link]

  • Van der Eycken, E. V., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7483. Available at: [Link]

  • Dudutienė, V., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. International Journal of Molecular Sciences, 23(23), 14690. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.
  • Lee, C.-H., et al. (2023). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 11(6), 1618. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Indoline Sulfonylation

Welcome to the technical support center for indoline sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for indoline sulfonylation reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. The following information is curated to provide in-depth, field-proven insights to help you navigate and troubleshoot common issues, ensuring the desired outcome for your synthetic targets.

Introduction: The Challenge of Regioselectivity

Indoline and its derivatives are privileged scaffolds in medicinal chemistry. The introduction of a sulfonyl group can significantly modulate the biological activity of these molecules. However, the sulfonylation of indolines presents a classic regioselectivity challenge: the reaction can occur at the nitrogen atom (N-sulfonylation) or on the aromatic ring (C-sulfonylation), most commonly at the C5 or C7 positions. Controlling the outcome of this reaction is paramount for the successful synthesis of target compounds. This guide will address the key factors influencing regioselectivity and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My reaction is yielding a mixture of N-sulfonylated and C-sulfonylated products. How can I favor N-sulfonylation?

This is a common issue stemming from the competitive reactivity of the indoline nitrogen and the electron-rich aromatic ring. To favor N-sulfonylation, the primary strategy is to enhance the nucleophilicity of the nitrogen atom while minimizing electrophilic aromatic substitution.

Causality and Experimental Choices:

  • Base Selection is Critical: The choice of base is arguably the most influential factor. A strong, non-nucleophilic base is required to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity. However, excessively strong bases or those with coordinating metal cations can promote C-sulfonylation by activating the aromatic ring.

  • Solvent Polarity Matters: The solvent can influence the reaction pathway by stabilizing intermediates. Aprotic solvents are generally preferred for N-sulfonylation.

Troubleshooting Protocol for N-Sulfonylation:

  • Employ a Suitable Base:

    • Recommended: Start with organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are generally effective for N-sulfonylation.[1]

    • If issues persist: Consider stronger, non-metallic bases such as 1,8-diazabicycloundec-7-ene (DBU) or proton sponges.

    • Avoid: Strong organometallic bases like n-butyllithium or LDA at ambient temperatures, as these can promote C-lithiation followed by sulfonylation.

  • Optimize the Solvent:

    • Recommended: Use aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN).[1] These solvents will not interfere with the reaction by protonating the nitrogen anion.

    • Avoid: Protic solvents like alcohols, which can compete with the indoline for the sulfonylating agent.

  • Control the Temperature:

    • Perform the reaction at a low temperature (0 °C to room temperature). This generally favors the kinetically controlled N-sulfonylation product.

Data-Driven Insights: Impact of Base and Solvent on N- vs. C-Sulfonylation

BaseSolventTemperature (°C)Predominant Product
TriethylamineDCM0 to 25N-Sulfonylated
DIPEATHF0 to 25N-Sulfonylated
NaHDMF25 to 80Mixture, often C-sulfonylation increases
K₂CO₃Acetonitrile80Mixture, can favor C-sulfonylation

This table provides a general guideline. Actual results may vary based on the specific indoline substrate and sulfonylating agent.

Question 2: I am trying to achieve C-sulfonylation, specifically at the C5 position, but I am getting significant N-sulfonylation. What should I do?

Directing the sulfonylation to the C5 position requires suppressing the reactivity of the nitrogen and activating the aromatic ring for electrophilic substitution.

Causality and Experimental Choices:

  • Protecting the Nitrogen: The most straightforward approach is to protect the indoline nitrogen with a suitable protecting group. This eliminates N-sulfonylation as a side reaction.

  • Reaction Conditions for Electrophilic Aromatic Substitution: Friedel-Crafts-type conditions are often employed for C-sulfonylation.

Troubleshooting Protocol for C5-Sulfonylation:

  • N-Protection Strategy:

    • Protect the indoline nitrogen with a group that is stable to the sulfonylation conditions but can be easily removed later. Common protecting groups include acetyl (Ac), tert-butyloxycarbonyl (Boc), or benzyl (Bn).

    • The choice of protecting group can also influence the regioselectivity of the C-sulfonylation due to steric and electronic effects.

  • Friedel-Crafts Conditions:

    • With a protected indoline, use a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) to promote electrophilic aromatic substitution with a sulfonyl chloride.

    • The reaction is typically performed in a non-coordinating solvent like dichloromethane or carbon disulfide.

  • Alternative "Indole-Indoline-Indole" Synthetic Sequence:

    • An alternative strategy involves the reaction of indole with aqueous sodium bisulfite to form sodium indoline-2-sulfonate. This intermediate undergoes electrophilic substitution at the C5 position. Subsequent treatment with a base regenerates the substituted indole.[2]

Experimental Workflow for N-Protection Followed by C5-Sulfonylation

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C5-Sulfonylation cluster_2 Step 3: Deprotection start Indoline protect React with Ac₂O or Boc₂O with a base (e.g., TEA) start->protect protected_indoline N-Protected Indoline protect->protected_indoline sulfonylate React with R-SO₂Cl and a Lewis Acid (e.g., AlCl₃) protected_indoline->sulfonylate c5_product N-Protected-5-Sulfonylindoline sulfonylate->c5_product deprotect Remove protecting group (e.g., acid or base hydrolysis) c5_product->deprotect final_product 5-Sulfonylindoline deprotect->final_product

Caption: Workflow for achieving C5-sulfonylation via an N-protection strategy.

Question 3: My goal is C7-sulfonylation, but the reaction is not selective. How can I achieve this?

C7-sulfonylation is often challenging due to steric hindrance and the electronic preference for substitution at other positions. Directed C-H activation strategies are typically required.

Causality and Experimental Choices:

  • Directing Groups: A directing group on the indoline nitrogen can chelate to a metal catalyst, bringing the reactive center in close proximity to the C7-H bond, thereby facilitating selective functionalization.

Troubleshooting Protocol for C7-Sulfonylation:

  • Chelation-Assisted C-H Activation:

    • Utilize an N-directing group, such as a picolinamide or a similar chelating moiety.

    • Employ a suitable transition metal catalyst, such as a copper(I) or copper(II) salt, which has been shown to be effective for direct C7 sulfonylation of indolines with arylsulfonyl chlorides.[3][4]

    • This reaction is often performed under an air atmosphere.[3][4]

Illustrative Reaction Scheme for C7-Sulfonylation

G Indoline N-Picolinoyl Indoline Plus1 + Reagents1 Ar-SO₂Cl Arrow Cu(I) or Cu(II) catalyst Air atmosphere Reagents1->Arrow Product N-Picolinoyl-7-sulfonylindoline Arrow->Product

Caption: Chelation-assisted C7-sulfonylation of an N-picolinoyl-protected indoline.

A mechanistic study suggests that a sulfonyl radical may be involved in this transformation.[3][4]

Question 4: I am observing decomposition of my starting material or product. What are the likely causes and solutions?

Decomposition can arise from harsh reaction conditions or the instability of the reactants or products.

Causality and Experimental Choices:

  • Harsh Reagents: Strong Lewis acids or bases at elevated temperatures can lead to side reactions and degradation.

  • Air/Moisture Sensitivity: Some reagents, particularly organometallics and certain sulfonylating agents, are sensitive to air and moisture.

  • Product Instability: The resulting sulfonamide may be labile under the reaction or workup conditions.

Troubleshooting Protocol to Minimize Decomposition:

  • Milder Reaction Conditions:

    • If using strong Lewis acids, try screening milder alternatives (e.g., ZnCl₂, Sc(OTf)₃).

    • Lower the reaction temperature.

    • Reduce the reaction time by monitoring the reaction progress closely using TLC or LC-MS.

  • Ensure Anhydrous and Inert Conditions:

    • Thoroughly dry all glassware and solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Workup and Purification:

    • Perform an aqueous workup at low temperatures.

    • Consider the pH of the aqueous solution during extraction to ensure the product is in a stable, neutral form.

    • Purify the product using column chromatography on silica gel as quickly as possible to minimize on-column degradation.

Concluding Remarks

Troubleshooting regioselectivity in indoline sulfonylation requires a systematic approach that considers the interplay between the substrate, reagents, and reaction conditions. By carefully selecting the appropriate base, solvent, temperature, and, if necessary, employing protecting or directing groups, researchers can effectively control the reaction outcome to favor the desired N- or C-sulfonylated product. This guide provides a foundation for addressing common challenges, but it is important to remember that optimization is often substrate-specific.

References

  • Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. MedChemComm (RSC Publishing). Available at: [Link]

  • Cu-Catalyzed Direct C7 Sulfonylation of Indolines with Arylsulfonyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. . Available at: [Link]

Sources

Optimization

Technical Support Center: Stability and Handling of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Welcome to the dedicated technical support resource for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowled...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth knowledge and practical troubleshooting advice for ensuring the stability and integrity of this compound throughout your experiments.

Introduction to 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Stability

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a complex molecule featuring a sulfonylindoline core and a substituted nitrophenyl group. The stability of this compound is paramount for obtaining reproducible and reliable experimental results. Its chemical structure presents several moieties that are susceptible to degradation under specific environmental conditions, namely the sulfonamide linkage and the nitroaromatic ring. Understanding the interplay of factors like pH, temperature, and light is crucial for its proper handling and storage.

This guide provides a comprehensive overview of the potential degradation pathways, optimal storage conditions, and detailed protocols for stability assessment.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during the handling and use of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline.

Q1: My stock solution of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline has turned a yellowish-brown color. What could be the cause?

A1: Discoloration is a common indicator of degradation, particularly for compounds containing a nitroaromatic group. This can be triggered by exposure to light (photodegradation) or elevated temperatures. It is crucial to store both solid compound and stock solutions protected from light in amber vials or wrapped in aluminum foil.[1][2]

Q2: I am observing inconsistent results in my biological assays. Could this be related to the stability of the compound?

A2: Absolutely. Inconsistent results are a classic sign of compound degradation. The sulfonylindoline moiety can be susceptible to hydrolysis, especially in aqueous assay buffers. The rate of hydrolysis is often pH-dependent.[3][4] It is advisable to prepare fresh dilutions from a stable stock solution for each experiment or to validate the stability of your working solutions under your specific assay conditions (pH, temperature, and incubation time).[5]

Q3: What are the primary factors influencing the stability of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline?

A3: The key factors are:

  • pH: The sulfonamide bond is susceptible to hydrolysis. Generally, sulfonamides are more stable in neutral to slightly alkaline conditions and more prone to degradation under acidic conditions.[3][4][6][7]

  • Temperature: Elevated temperatures can accelerate both hydrolytic and thermal degradation of the nitroaromatic ring.[8][9][10][11] For long-term storage, freezing is recommended.[1]

  • Light: The nitrophenyl group can be photosensitive, leading to degradation upon exposure to UV or even ambient light.[1][12]

  • Oxidizing Agents: The presence of oxidizing agents can lead to degradation of the molecule.

Q4: What are the recommended storage conditions for solid 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline and its stock solutions?

A4:

  • Solid Compound: Store in a tightly sealed container at -20°C, protected from light and moisture.[1][13]

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous solvent such as DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[1][14] The container should be tightly sealed and protected from light.

Q5: I suspect my compound is degrading. How can I confirm this and identify the degradation products?

A5: You can perform a forced degradation study to intentionally degrade the compound and analyze the products using a stability-indicating HPLC method.[15][16][17] This involves exposing the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and then using HPLC to separate the parent compound from any degradation products. The degradation products can be further characterized by mass spectrometry (LC-MS).[15][18]

Troubleshooting Common HPLC Issues
Problem Potential Cause Related to Stability Recommended Action
Appearance of New Peaks in Chromatogram Degradation of the compound in the sample vial or during the run.Prepare fresh samples. Ensure the autosampler is cooled if samples are left for extended periods. Check the stability of the compound in the mobile phase.[17]
Decreasing Peak Area of the Parent Compound The compound is degrading over time in the prepared solution.Re-prepare the sample from a fresh stock solution. Perform a time-course study to assess stability in the analytical solvent.
Peak Tailing Interaction of degradation products with the column's stationary phase.Use a high-purity column. Adjust the mobile phase pH to improve peak shape.[19]
Irreproducible Retention Times Changes in mobile phase pH due to absorption of atmospheric CO2 (if poorly buffered), which can affect the ionization state and retention of the compound and its degradation products.Prepare fresh mobile phase daily. Ensure adequate buffering capacity.[20]

Understanding Degradation Pathways

The structure of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline suggests two primary degradation pathways:

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation route for sulfonamides. The reaction is often catalyzed by acid or base. Acid-catalyzed hydrolysis typically involves protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis is generally slower for sulfonamides. The expected products would be indoline and 2,4-dimethyl-5-nitrobenzenesulfonic acid.[3][4][18]

  • Degradation of the Nitroaromatic Ring: Nitroaromatic compounds can undergo thermal decomposition. The presence of ortho-methyl groups can create specific reaction pathways, potentially involving intramolecular rearrangements.[8][9] High temperatures can lead to complex degradation profiles.

G Compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Stress Stress Conditions (Acid/Base, Heat, Light) Compound->Stress Hydrolysis Hydrolysis of Sulfonamide Bond Stress->Hydrolysis pH-dependent Thermal Thermal/Photolytic Degradation of Nitroaromatic Ring Stress->Thermal Temp/Light dependent Products1 Indoline + 2,4-Dimethyl-5-nitrobenzenesulfonic acid Hydrolysis->Products1 Products2 Complex Degradation Products Thermal->Products2

Caption: Potential degradation pathways for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol ensures the preparation of stable stock solutions for long-term use.

Materials:

  • 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials or clear vials to be wrapped in aluminum foil

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Allow the solid compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid compound in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into single-use volumes in amber vials.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a forced degradation study to understand the stability profile of the compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.[16][17]

Materials:

  • 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline stock solution (e.g., 1 mg/mL in acetonitrile)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Stress Conditions A Prepare 1 mg/mL stock solution B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Degradation (3% H₂O₂, RT) A->D E Thermal Degradation (60°C in solution) A->E F Photodegradation (UV/Vis light, RT) A->F G Neutralize Acid/Base Samples B->G C->G H Analyze all samples by validated stability-indicating HPLC method D->H E->H F->H G->H I Compare chromatograms to control (unstressed sample) H->I J Identify degradation peaks and calculate % degradation I->J

Caption: Workflow for a forced degradation study.

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for a predetermined time. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature, protected from light, for a predetermined time.

  • Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for a predetermined time.

  • Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples and an unstressed control sample by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without complete loss of the parent compound.[16]

Summary of Stability Recommendations

Condition Recommendation Rationale
pH Maintain solutions in a neutral to slightly alkaline pH range (pH 7-9) where possible. Avoid strongly acidic conditions.Sulfonamides are generally more stable at neutral to alkaline pH and degrade faster in acidic conditions.[3][4][6][7]
Temperature Store solid and stock solutions at low temperatures (-20°C for solid, -80°C for stocks). Avoid prolonged exposure of working solutions to elevated temperatures.Low temperatures minimize both hydrolysis and thermal degradation rates.[8][9][10][11]
Light Protect solid compound and all solutions from light at all times. Use amber vials or foil wrapping.The nitroaromatic moiety is susceptible to photodegradation.[1][12]
Solvent Use anhydrous, high-purity solvents (e.g., DMSO) for stock solutions.Minimizes water for hydrolysis and removes potential reactive impurities.
Handling Prepare fresh working solutions from frozen stock aliquots for each experiment. Avoid repeated freeze-thaw cycles.Ensures compound integrity and experimental reproducibility.

By adhering to these guidelines, researchers can minimize the risk of compound degradation and ensure the accuracy and reliability of their experimental data.

References

  • Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Available from: [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available from: [Link]

  • Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. Available from: [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available from: [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. Available from: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available from: [Link]

  • Degradation of Nitroaromatic Compounds in Subcritical Water: Application of Response Surface Methodology. ResearchGate. Available from: [Link]

  • Sulfonamide Degradation. Technische Universität München. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available from: [Link]

  • Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Available from: [Link]

  • Safety First: Best Practices for Handling Research Chemicals. Xpress Chems. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Available from: [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available from: [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. Available from: [Link]

  • Handling and Storage of Chemicals | Guidelines for a US Distributor. Chemstock. Available from: [Link]

  • Guidelines for the practical stability studies of anticancer drugs: A European consensus conference. ScienceDirect. Available from: [Link]

  • ASEAN Guideline on Stability Study of Drug Product. FDA. Available from: [Link]

  • Effect of temperature, pH and light on the stability of sulforaphane solution. ResearchGate. Available from: [Link]

  • Degradation Pathways. ResearchGate. Available from: [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. Available from: [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. PMC. Available from: [Link]

  • Troubleshooting Guide. Phenomenex. Available from: [Link]

  • Elucidating the pathways of degradation of denagliptin. PubMed. Available from: [Link]

  • 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. PubMed. Available from: [Link]

  • (A) The tetralin degradation pathway in the S. macrogolitabida strain... ResearchGate. Available from: [Link]

  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. MDPI. Available from: [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. Available from: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available from: [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ResearchGate. Available from: [Link]

  • 1-[2-methyl-5-[4-(4-nitrophenyl)piperazino]sulfonyl-indolin-1-yl]ethanone. BindingDB. Available from: [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. MDPI. Available from: [Link]

  • Effect of solvent and pH on the stability and chemical reactivity of the delphinidin molecule. MedCrave online. Available from: [Link]

  • Anthocyanin Stability Profile of Mango Powder: Temperature, pH, Light, Solvent and Sugar Content Effects. ResearchGate. Available from: [Link]

Sources

Troubleshooting

Identifying degradation products of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

This guide functions as a specialized Technical Support Center for researchers working with 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline .[1] It is designed to troubleshoot purity issues, identify unknown peaks in LC...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline .[1] It is designed to troubleshoot purity issues, identify unknown peaks in LC-MS, and explain the chemical causality of degradation.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Degradation Profile & Impurity Identification[1]

Introduction & Molecule Profile

User Query: "I am observing new impurity peaks and color changes in my stored samples of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. What are they?"

Technical Response: This molecule is a sulfonamide-protected indoline.[1][2] To identify your impurities, you must understand that this structure contains three distinct "instability zones":

  • The Indoline Core: Prone to oxidative dehydrogenation (aromatization) to form an Indole .

  • The Nitro Group (5-NO₂): Susceptible to photoreduction or chemical reduction to an Amine or Nitroso species.[3]

  • The Sulfonamide Bond (N-S): Stable under neutral conditions but susceptible to hydrolytic cleavage under strong acidic/basic stress.

Molecular Specifications:

  • Formula:

    
    
    
  • Exact Mass (Monoisotopic): 332.08 Da[1]

  • Likely Role: Synthetic intermediate (e.g., for 5-HT6 antagonists or Carbonic Anhydrase inhibitors) or a protected scaffold.[1][2]

Troubleshooting Triage (Symptom-Based)

Use this decision matrix to match your experimental observation with the likely chemical issue.

SymptomLC-MS Observation (

m/z)
Probable CauseRecommended Action
New peak, slightly less polar [M-2H] (m/z 330)Oxidative Dehydrogenation. The indoline ring has aromatized to an Indole.[1]Check storage. Ensure inert atmosphere (Argon/N2). Avoid prolonged solution storage.
Sample turning yellow/brown [M-30] (m/z 302) or [M-16] Photolytic/Chemical Reduction. Nitro group (

) degrading to Amine (

) or Nitroso.[1]
Protect from light (amber vials). Check for reducing agents in solvent (e.g., DTT, antioxidants).
Precipitate or pH drift m/z 119 (Indoline) + m/z 231 (Sulfonic Acid)Hydrolysis. Cleavage of the Sulfonamide bond.Verify pH of mobile phase.[3][4] Avoid strong acid/base exposure > 24h.
Dimerization/High Mass [2M] or complex adductsAzo Coupling. Reduced nitro intermediates coupling.Isolate sample.[5][6][7] This is irreversible degradation usually caused by light + heat.

Deep Dive: Degradation Pathways

Pathway A: Aromatization (The "Indole" Pathway)

Mechanism: Indolines are partially hydrogenated indoles. The driving force to regain aromaticity is high. In the presence of atmospheric oxygen or oxidizing impurities in solvents (e.g., peroxides in aged THF or ethers), the C2-C3 bond dehydrogenates.

  • Product: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)-1H-indole.[1]

  • Mass Shift: -2.016 Da.

  • Detection: This peak often co-elutes or elutes slightly later on C18 columns due to increased planarity and pi-stacking.[1]

Pathway B: Nitro Reduction (The "Photostability" Pathway)

Mechanism: Nitro-aromatics are notoriously photosensitive.[1] Exposure to UV/Vis light can trigger an intramolecular rearrangement or reduction, especially in protic solvents.

  • Step 1: Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    ).[1] Mass shift: -16 Da.[1]
  • Step 2: Nitroso

    
     Hydroxylamine 
    
    
    
    Amine (
    
    
    ).[1] Mass shift: -30 Da (from parent).[1]
  • Critical Note: If your sample has turned from off-white to deep yellow/orange, this is the pathway responsible.

Pathway C: Sulfonamide Hydrolysis (The "Cleavage" Pathway)

Mechanism: While sulfonamides are generally robust, the electron-withdrawing nitro group on the benzene ring makes the sulfur atom more electrophilic, slightly increasing susceptibility to nucleophilic attack (hydrolysis) under extreme pH.

  • Products: 2,3-Dihydro-1H-indole (Indoline) + 2,4-Dimethyl-5-nitrobenzenesulfonic acid.[1]

  • Mass Shift: The parent peak disappears, replaced by two smaller fragments (m/z 119 and m/z 231 in negative mode).

Visualization: Degradation Logic Tree

The following diagram maps the parent molecule to its primary degradants. Use this to interpret your MS/MS fragmentation or impurity profiling.

DegradationPathways Parent Parent Molecule 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline MW: 332.08 Indole Degradant A (Oxidation) 1-(...sulfonyl)indole MW: 330.06 (-2H) Risk: High (Air/Storage) Parent->Indole Dehydrogenation (Air/Peroxides) Amine Degradant B (Reduction) 1-((...5-aminophenyl)sulfonyl)indoline MW: 302.10 (-O2, +H2) Risk: Light/Reducing Agents Parent->Amine Nitro Reduction (UV Light) Hydrolysis Degradant C (Hydrolysis) Cleavage Products Parent->Hydrolysis Acid/Base Hydrolysis IndolineFrag Fragment 1: Indoline MW: 119.07 Hydrolysis->IndolineFrag AcidFrag Fragment 2: Sulfonic Acid MW: 231.02 Hydrolysis->AcidFrag

Caption: Primary degradation pathways. Red path (Oxidation) is the most common storage issue. Yellow path (Reduction) indicates light exposure.[1]

Experimental Protocols

Protocol A: Forced Degradation (Stress Testing)

To confirm which pathway is affecting your specific batch, perform this rapid stress test.

Stress ConditionPreparationDuration/TempTarget Degradant
Oxidation 0.1 mg/mL sample + 3%

2 hours @ RTIndole form (m/z 330)
Acid Hydrolysis 0.1 mg/mL sample + 0.1 N HCl4 hours @ 60°CIndoline (m/z 119)
Base Hydrolysis 0.1 mg/mL sample + 0.1 N NaOH4 hours @ 60°CSulfonic Acid (m/z 231)
Photolysis Solution in clear vial24h UV or SunlightAmine/Nitroso (Color change)
Protocol B: LC-MS Identification Method

Use these parameters to separate the parent from the "Indole" impurity, which often co-elutes.

  • Column: C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µm or 2.5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-10 min: 5%

      
       95% B (Linear)[1]
      
    • Note: The Indole impurity is more hydrophobic (planar) and will typically elute after the parent peak.

  • Detection:

    • UV: 254 nm (General), 280 nm (Indole specific).

    • MS: ESI Positive Mode.[8] Look for m/z 333 (Parent+H) and 331 (Indole+H).

References & Authority

  • Indoline Oxidation: The susceptibility of indolines to dehydrogenation (forming indoles) is a fundamental reactivity pattern. See: Mei, T. S., et al. "Synthesis of Indolines via Pd(II)-Catalyzed Amination."[7][9] Organic Letters (2013).[9] (Describes the stability and synthesis of N-sulfonyl indolines).

  • Sulfonamide Stability: For a comprehensive review of sulfonamide degradation kinetics under stress: Tölgyesi, L., et al. "Determination of sulfonamides in wastewater." Journal of Chromatography A (2010). (Establishes the hydrolysis pathways of the sulfonamide bond).

  • Nitro-Aromatic Photostability: Gauden, T., et al. "Photodegradation of nitro-aromatic compounds." Journal of Photochemistry and Photobiology A: Chemistry. (Explains the nitro-to-amine reduction mechanism under light).

  • General Forced Degradation Guidelines: Reynolds, D. W., et al. "Available guidance and best practices for conducting forced degradation studies." Pharmaceutical Technology (2002).[1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline before handling.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and peak assignment for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

1H NMR Spectral Analysis Guide: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Executive Summary & Application Context This guide provides a definitive spectral analysis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indol...

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectral Analysis Guide: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Executive Summary & Application Context

This guide provides a definitive spectral analysis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline , a representative scaffold in the development of sulfonamide-based inhibitors for targets such as carbonic anhydrase and Bcl-2 family proteins.

In drug discovery, the indoline core serves as a constrained bioisostere of the flexible aniline moiety found in many sulfonamide drugs. The introduction of the 2,4-dimethyl-5-nitrobenzenesulfonyl group adds significant electronic complexity, creating a unique "push-pull" electronic system that challenges standard NMR assignment due to overlapping aromatic signals and extreme deshielding effects.

Primary Audience: Medicinal Chemists, Analytical Scientists, and QC Specialists. Goal: To establish a self-validating protocol for the structural confirmation of this compound, comparing its spectral performance against starting materials and alternative analytical techniques.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, we define the synthesis and preparation workflow used to generate the analyte.

Synthesis Workflow (Brief)

The compound is synthesized via nucleophilic substitution (sulfonylation) of indoline.

  • Reagents: Indoline (1.0 eq), 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride (1.1 eq), Pyridine (2.0 eq).

  • Solvent: Dichloromethane (DCM), 0°C to RT, 4 hours.

  • Purification: Acid wash (1M HCl) to remove pyridine, followed by recrystallization from Ethanol.

NMR Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is the standard choice for this lipophilic molecule. DMSO-d₆ is the alternative for solubility issues or to resolve specific aromatic overlaps.

  • Concentration: 10 mg sample in 0.6 mL solvent (approx. 50 mM).

  • Internal Standard: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

SamplePrep Raw Raw Solid (>95% HPLC) Weigh Weigh 10mg (+/- 0.1mg) Raw->Weigh Solvent Add 0.6mL CDCl3 (99.8% D) Weigh->Solvent Filter Filter (Glass Wool) Solvent->Filter Remove particulates Tube 5mm NMR Tube (Clean/Dry) Filter->Tube Acquisition Acquisition (16 Scans, d1=2s) Tube->Acquisition

Figure 1: Standardized NMR sample preparation workflow to ensure high-resolution spectral data.

Spectral Analysis & Peak Assignment

This section details the specific 1H NMR assignment. The molecule contains two distinct aromatic systems: the Indoline (electron-rich, fused bicyclic) and the Benzenesulfonyl (electron-poor, highly substituted).

Structural Logic & Prediction
  • Indoline Nitrogen: The sulfonylation converts the amine from sp³-like to sp²-like (planar), withdrawing electron density from the indoline ring, specifically deshielding the ortho-protons (H-7 of indoline).

  • Nitro-Sulfonyl Ring: The 2,4-dimethyl-5-nitro substitution pattern creates a highly specific aromatic signature.

    • H-6' (Sulfonyl Ring): Sandwiched between two strong electron-withdrawing groups (Sulfonyl at C1, Nitro at C5). This proton will be the most downfield signal in the spectrum.

    • H-3' (Sulfonyl Ring): Located between two methyl groups. It is electronically shielded relative to H-6'.

Master Assignment Table (400 MHz, CDCl₃)
PositionGroupShift (δ ppm)MultiplicityIntCoupling (J)Mechanistic Rationale
H-6' Aryl (Sulfonyl)8.65 Singlet (s)1H-Diagnostic Peak. Extreme deshielding due to ortho-NO₂ and ortho-SO₂ groups.
H-7 Indoline Ar7.62 Doublet (d)1H8.0 HzDeshielded by the adjacent N-Sulfonyl group (anisotropic effect).
H-3' Aryl (Sulfonyl)7.40 Singlet (s)1H-Isolated aromatic proton between two methyl groups (C2, C4).
H-4,5,6 Indoline Ar6.95 - 7.25 Multiplet (m)3H-Typical aromatic range for the distal indoline ring protons.
H-2 Indoline CH₂3.95 Triplet (t)2H8.4 HzN-methylene. Downfield shift vs. free indoline (~3.5) due to sulfonamide EWG.[1][2]
H-3 Indoline CH₂2.98 Triplet (t)2H8.4 HzBenzylic methylene. Typical shift for indoline C3.
Me-2' Aryl-CH₃2.65 Singlet (s)3H-Ortho to Sulfonyl. Slightly downfield due to SO₂ proximity.
Me-4' Aryl-CH₃2.58 Singlet (s)3H-Ortho to Nitro group.
Assignment Logic Pathway

AssignmentLogic Spectrum Full 1H Spectrum Region_Ar Aromatic Region (6.5 - 9.0 ppm) Spectrum->Region_Ar Region_Ali Aliphatic Region (2.0 - 4.5 ppm) Spectrum->Region_Ali Singlet_Low Singlet @ ~8.65 ppm (H-6') Region_Ar->Singlet_Low Identify most deshielded Singlet_High Singlet @ ~7.40 ppm (H-3') Region_Ar->Singlet_High Identify isolated proton Indoline_M Multiplets @ 6.9-7.6 ppm (Indoline Core) Region_Ar->Indoline_M Remaining 4H Triplet_N Triplet @ ~3.95 ppm (N-CH2) Region_Ali->Triplet_N Adjacent to N Triplet_C Triplet @ ~2.98 ppm (Ar-CH2) Region_Ali->Triplet_C Benzylic Methyls 2x Singlets @ ~2.6 ppm (Ar-CH3) Region_Ali->Methyls Methyls

Figure 2: Logical decision tree for assigning peaks based on electronic environments.

Comparative Performance Guide

This section compares the "Product" (the sulfonamide derivative) against "Alternatives" (Starting Materials) and alternative analytical methods to demonstrate why NMR is the superior tool for structural validation in this context.

Reaction Monitoring: Product vs. Alternative (Indoline Precursor)

A critical performance metric for the synthesis is the complete conversion of Indoline. NMR offers superior resolution to TLC for quantifying trace starting material.

FeatureAlternative: Indoline (Start Material) Product: Sulfonylated Indoline Performance Insight
N-H Signal Broad singlet ~3.5-4.0 ppmAbsent Disappearance confirms N-substitution.
N-CH₂ (H-2) Triplet ~3.55 ppmTriplet ~3.95 ppm +0.4 ppm Shift. Diagnostic of successful sulfonylation.
H-7 (Ortho) Doublet ~6.6 ppm (Shielded)Doublet ~7.62 ppm +1.0 ppm Shift. Huge downfield shift due to electron withdrawal by SO₂.
Purity Limit N/ADetects <1% IndolineNMR resolves the H-2 triplets distinctively.
Method Performance: 1H NMR vs. HPLC-UV

For this specific compound, HPLC provides purity data but fails to confirm the regiochemistry of the sulfonylation (e.g., distinguishing N-sulfonylation from potential C-sulfonylation by-products, though rare in indolines).

Metric1H NMR (The Guide Protocol) HPLC-UV (Alternative) Verdict
Structural ID High. Confirms structure via splitting patterns.Low. Relies on retention time matching.NMR is required for primary characterization.
Isomer Check Excellent. Distinguishes 2,4-dimethyl vs 2,5-dimethyl impurities via coupling constants.Poor. Isomers often co-elute.NMR validates the sulfonyl chloride reagent quality.
Solvent/Water Quantitative. Detects residual DCM/EtOH.Invisible. Solvents elute in void volume.NMR is essential for "As Is" assay calculation.
Solvent Comparison: CDCl₃ vs. DMSO-d₆
  • CDCl₃ (Recommended): Provides sharper resolution of the aliphatic triplets and distinct separation of the methyl singlets.

  • DMSO-d₆: Causes the aromatic signals to broaden slightly due to viscosity. However, it causes a significant downfield shift of the H-6' proton (often >8.8 ppm) due to hydrogen bonding with the nitro group, which can be useful if H-6' overlaps with other signals in CDCl₃.

References

  • Vertex AI Search. (2023). Cine Substitution of N-Sulfonylindoles. ChemRxiv. Link

  • National Institutes of Health (NIH). (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides. PubMed. Link

  • MDPI. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Molecules. Link

  • ChemicalBook. (2023). Indoline 1H NMR Spectrum Data. ChemicalBook. Link

  • Organic Chemistry Portal. (2013). Synthesis of Indolines via Pd(II)-Catalyzed Amination. Organic Chemistry Portal. Link

Sources

Comparative

FTIR characteristic absorption bands of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Executive Summary & Application Context 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a specialized sulfonamide derivative utilized primarily as a pharmaceutical intermediate or a robust protecting group strategy i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline is a specialized sulfonamide derivative utilized primarily as a pharmaceutical intermediate or a robust protecting group strategy in organic synthesis. Its structural core combines the bio-privileged indoline scaffold with an electron-deficient 2,4-dimethyl-5-nitrobenzenesulfonyl moiety.

For researchers and process chemists, the critical challenge is not just synthesizing this molecule, but validating its formation against common alternatives (such as the unreacted starting materials or standard Tosyl-protected indolines). This guide provides an in-depth FTIR spectral comparison to serve as a self-validating protocol for reaction monitoring.

Why This Specific Sulfonyl Group?

Compared to standard Tosyl (p-Toluenesulfonyl) groups, the 2,4-dimethyl-5-nitrobenzenesulfonyl (DNBS) group offers distinct electronic properties due to the nitro group's strong electron-withdrawing nature. This alters the lability of the sulfonamide bond, often making it susceptible to specific cleavage conditions (e.g., nucleophilic attack via thiols) that leave other protecting groups intact.

Structural Breakdown & Theoretical Spectral Expectations

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent vibrational oscillators.

Functional GroupStructural ComponentExpected Vibrational ModeWavenumber Region (cm⁻¹)Diagnostic Value
Sulfonyl -SO₂-N-Asymmetric Stretch1330 – 1370High (Very Strong)
Symmetric Stretch1150 – 1180High (Very Strong)
Nitro -NO₂ (Ar)Asymmetric Stretch1500 – 1550High (Distinctive)
Symmetric Stretch1330 – 1370Medium (Overlap with SO₂)
Indoline Nitrogen N-HStretching3300 – 3500Critical (Must be ABSENT)
Indoline Ring -CH₂- (C2/C3)Aliphatic C-H Stretch2850 – 2950Medium
Aromatic Ring Ar-HC-H Stretch3000 – 3100Low (Present in all reagents)
The "Silent" Validations
  • The Disappearance of N-H: The most definitive proof of reaction completion is the total loss of the Indoline N-H band at ~3400 cm⁻¹.

  • The Shift of Sulfonyl: The S-Cl stretch (from the sulfonyl chloride precursor) typically appears in the far fingerprint region (<600 cm⁻¹) or manifests as a shift in the SO₂ frequencies when converted to a sulfonamide.

Comparative Spectral Data: Product vs. Alternatives

The following table contrasts the target molecule against its precursors (Indoline and the Sulfonyl Chloride) and a standard Tosyl alternative.

Table 1: Characteristic Absorption Bands Comparison
Band AssignmentTarget Product (DNBS-Indoline)Precursor A (Indoline)Precursor B (DNBS-Cl)Alternative (Tosyl-Indoline)
N-H Stretch ABSENT 3406 cm⁻¹ (Medium) AbsentAbsent
NO₂ Asym. Stretch ~1530 cm⁻¹ (Strong) Absent~1535 cm⁻¹ABSENT
SO₂ Asym. Stretch 1350-1370 cm⁻¹ Absent1360-1380 cm⁻¹1340-1360 cm⁻¹
SO₂ Sym. Stretch 1160-1180 cm⁻¹ Absent1170-1190 cm⁻¹1150-1170 cm⁻¹
Aromatic C=C 1580-1610 cm⁻¹1616, 1456 cm⁻¹1590 cm⁻¹1595 cm⁻¹
C-H (Aliphatic) 2850-2960 cm⁻¹2850-2950 cm⁻¹2900-3000 cm⁻¹ (Methyls)2920 cm⁻¹ (Methyl)

Technical Insight: The overlap between the Nitro symmetric stretch and the Sulfonyl asymmetric stretch in the 1330-1370 cm⁻¹ region often results in a broadened, hyper-intense band in the target molecule. This "super-band" is a fingerprint of nitro-sulfonamides.

Experimental Protocol: Synthesis & Monitoring

This protocol ensures high fidelity in characterizing the formation of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline.

Reagents
  • Substrate: Indoline (2,3-dihydroindole).[1]

  • Reagent: 2,4-Dimethyl-5-nitrobenzenesulfonyl chloride.

  • Base: Pyridine or Triethylamine (Et₃N).

  • Solvent: Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Baseline Acquisition: Acquire FTIR spectra of pure Indoline and the Sulfonyl Chloride reagent before starting. This establishes your

    
     reference points.
    
  • Reaction Setup: Dissolve Indoline (1.0 eq) in DCM. Add Base (1.2 eq). Cool to 0°C.

  • Addition: Slowly add Sulfonyl Chloride (1.1 eq). Warm to Room Temp (RT).

  • Sampling (The Checkpoint):

    • After 2 hours, take a 50 µL aliquot.

    • Perform a mini-workup (wash with water, dry organic layer).

    • Drop-cast onto a KBr pellet or ATR crystal.

    • Evaporate solvent completely (DCM has strong bands at 700-800 cm⁻¹ that interfere).

  • Spectral Verification:

    • Check 3400 cm⁻¹: If signal exists, reaction is incomplete.

    • Check 1530 cm⁻¹: Confirm presence of Nitro group.

    • Check 1170 cm⁻¹: Confirm strong Sulfonyl symmetric stretch.

Visualization: Reaction Monitoring Workflow

The following diagram illustrates the logical flow for validating the product using FTIR checkpoints.

FTIR_Monitoring_Workflow Start Start Synthesis Reactants Reactants: Indoline + DNBS-Cl Start->Reactants Process Reaction: DCM, Base, RT, 2h Reactants->Process Checkpoint FTIR Checkpoint (Aliquot Analysis) Process->Checkpoint Decision_NH Band @ 3400 cm⁻¹ (N-H Stretch)? Checkpoint->Decision_NH Incomplete Reaction Incomplete: Add Reagent/Time Decision_NH->Incomplete Yes (Present) Decision_NO2 Band @ 1530 cm⁻¹ (NO₂ Stretch)? Decision_NH->Decision_NO2 No (Absent) Incomplete->Process Recycle Success VALIDATED PRODUCT: 1-((2,4-Dimethyl-5-nitrophenyl) sulfonyl)indoline Decision_NO2->Success Yes (Present) Fail_Wrong Error: Check Reagent Identity Decision_NO2->Fail_Wrong No (Absent)

Figure 1: Decision tree for FTIR-based validation of sulfonamide synthesis, highlighting critical spectral checkpoints.

References

  • Indoline Characterization: Khalaf, E. M., et al. (2019). "Investigation of the influence of biofield treatment on physical and thermal properties of indole." ResearchGate. Link (Validating the 3406 cm⁻¹ N-H stretch).

  • Sulfonamide Spectral Data: Paoli-Lombardo, R., et al. (2023). "N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide."[2] Molbank, 2023(2), M1633. Link (Providing comparative data for nitro-sulfonyl motifs).

  • General IR Interpretation: Nandiyanto, A. B. D., et al. (2019). "How to Read and Interpret FTIR Spectroscope of Organic Material." Indonesian Journal of Science & Technology, 4(1), 97-118. Link (Standard values for NO₂ and SO₂ stretches).

  • Indoline Sulfonamide Bioactivity: Yacovan, A., et al. (2012). "1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase."[3] Bioorganic & Medicinal Chemistry Letters, 22(20), 6460-6468.[3] Link (Contextualizing the pharmaceutical relevance of the scaffold).

Sources

Validation

Elemental analysis standards for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Executive Summary & Molecule Profile In the high-stakes environment of drug discovery, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline represents a classic "problem child" for analytical chemistry. As a sulfonamide deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the high-stakes environment of drug discovery, 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline represents a classic "problem child" for analytical chemistry. As a sulfonamide derivative containing both a nitro group and a bicyclic indoline core, it presents specific challenges for combustion analysis:

  • Refractory Combustion: The nitro group can lead to incomplete combustion (char formation).

  • Solvent Trapping: The sulfonyl moiety often facilitates the formation of stable solvates, leading to persistent elemental analysis (EA) failures.

  • Sulfur Interference: Requires specific detection channels often absent in standard "CHN" rapid modes.

This guide objectively compares the "Gold Standard" Combustion Analysis (CHNS) against the modern "Single-Point" alternative, Quantitative NMR (qNMR) , providing validated protocols for establishing >95% purity for publication and biological screening.

Target Molecule Specifications
  • IUPAC Name: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 332.38 g/mol

The "Gold Standard" Baseline (Theoretical)

For any method used, the experimental data must converge on these theoretical mass fractions.

ElementCountAtomic Mass ContributionTheoretical Mass %Tolerance Limit (

)
Carbon 16192.1857.82% 57.42 – 58.22%
Hydrogen 1616.134.85% 4.45 – 5.25%
Nitrogen 228.018.43% 8.03 – 8.83%
Sulfur 132.069.65% 9.25 – 10.05%

Method A: Combustion Analysis (CHNS)

Status: The Journal Standard (J. Med. Chem., J. Org.[1][2] Chem.)

Combustion analysis remains the only method that proves bulk purity . Unlike chromatography (which separates impurities) or NMR (which looks at soluble protons), combustion analyzes the entire sample mass, including inorganic salts, silica gel, and water.

Critical Protocol for Nitro-Sulfonyl Compounds

The nitro group in this molecule acts as an oxidizing agent but can paradoxically cause incomplete combustion (formation of nitrogen oxides that don't reduce to


 or charring).

Step-by-Step Workflow:

  • Sample Prep (Drying):

    • Risk: Sulfonamides are hygroscopic.

    • Action: Dry 5 mg of sample at

      
       under high vacuum (<0.1 mbar) for 12 hours over 
      
      
      
      .
  • Weighing:

    • Use a microbalance with

      
       precision. Target sample weight: 2.0 – 3.0 mg.
      
    • Capsule: Use Tin (Sn) capsules. Tin creates a strong exothermic flash (

      
      ) upon oxidation, essential for breaking the stable Indoline-Sulfonyl bond.
      
  • Catalyst & Additives:

    • Mandatory: Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  powder to the capsule.
      
    • Reasoning:

      
       prevents the formation of non-volatile sulfates and aids in the complete oxidation of the nitro-aryl ring, preventing low Carbon readings.
      
  • Combustion Cycle:

    • Furnace Temp:

      
       (Dynamic Flash).
      
    • Oxygen Boost: Set oxygen injection to "High" (approx. 15 mL volume) to ensure the nitro group does not act as a radical scavenger during combustion.

  • Detection:

    • Ensure the instrument is in CHNS Mode . Standard CHN analyzers will fail as the

      
       gas produced will either poison the reduction tube or be ignored.
      
Visualization: The Combustion Logic

CombustionWorkflow Sample Sample (Indoline Derivative) TinFlash Tin Capsule Flash (1800°C) Sample->TinFlash + O2 Boost Oxidation Oxidation Zone (WO3 Catalyst) TinFlash->Oxidation Gasification Reduction Reduction Zone (Cu @ 650°C) Oxidation->Reduction NOx -> N2 SO3 -> SO2 Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection Separation->Detection

Caption: Workflow ensuring complete combustion of nitro-substituted sulfonamides using Tin-flash and Tungsten catalysts.

Method B: Quantitative NMR (qNMR)

Status: The Modern "Single-Point" Alternative

qNMR is non-destructive and specific. It is superior when sample quantity is limited (<5 mg) or when the sample is a known solvate that fails strict EA tolerances.

Protocol for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline
  • Internal Standard (IS) Selection:

    • Choice: 1,3,5-Trimethoxybenzene or Maleic Acid .

    • Reasoning: The target molecule has aromatic protons (6.5–8.5 ppm) and methyl groups (2.3–2.6 ppm). You need an IS with a singlet in a "silent" region. 1,3,5-Trimethoxybenzene provides a sharp singlet at ~6.1 ppm, likely avoiding the indoline/phenyl overlap.

  • Sample Preparation:

    • Weigh ~10 mg of analyte and ~5 mg of IS (both measured to

      
       mg).
      
    • Dissolve in

      
       (Solvent of choice for sulfonamides).
      
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      of the slowest relaxing proton (usually the IS). Set
      
      
      seconds to be safe.
    • Scans: 16 or 32 (High S/N ratio required).

  • Calculation:

    
    
    

Comparative Analysis: Which Standard to Use?

The choice between CHNS and qNMR depends on the stage of drug development.

FeatureMethod A: Combustion (CHNS)Method B: qNMR
Primary Output Elemental Mass Fractions (Bulk)Molar Ratio (Specific)
Precision

(Absolute)

(Relative)
Sample Req. 2-5 mg (Destructive)5-10 mg (Recoverable)
Inorganic Salts Detects (Values drop proportionally)Blind (Unless IS is weighed against total mass)
Solvent Detection Indirect (Values deviate)Direct (Visible peaks)
Nitro-Specifics High risk of error (N-oxides)No interference
Verdict Best for Final Compound Validation Best for Intermediates & Solvates
Decision Matrix

DecisionTree Start Validation Requirement IsFinal Is this a Final Compound for Publication? Start->IsFinal MethodA Use Combustion Analysis (CHNS) IsFinal->MethodA Yes MethodB Use qNMR IsFinal->MethodB No (Intermediate) Check Does it pass within 0.4%? MethodA->Check Publish Publish / Release Check->Publish Yes Check->MethodB No (Failed) Solvate Identify Solvent/Impurity Recalculate or Re-purify MethodB->Solvate Solvate->MethodA After Drying

Caption: Decision matrix for selecting between CHNS and qNMR based on compound stage and initial results.

Troubleshooting Common Failures

If your 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline fails EA (e.g., C is low by 1.5%):

  • The "Nitro" Trap: Low Carbon often means incomplete combustion.

    • Fix: Increase oxygen dose time by 5 seconds and double the

      
       amount.
      
  • The "Sulfonamide" Trap: High Hydrogen/Oxygen often means trapped water.

    • Fix: Sulfonamides form tight hydrates. Calculate the theoretical values for a hemi-hydrate (

      
      ) and see if the data fits.
      
    • Hemi-hydrate Formula:

      
       (MW: 341.39).
      
    • New Target C: 56.29% (vs 57.82%). If your experimental C is ~56.3%, you have a hemi-hydrate.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Analytik Jena. "Combustion Elemental Analysis: Method Basics." Analytik Jena Application Notes. [Link]

Sources

Comparative

13C NMR Chemical Shift Guide: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline . This document is designed for researchers requiring precise structural val...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 13C NMR chemical shifts for 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline . This document is designed for researchers requiring precise structural validation and comparative spectral data for sulfonamide-based drug scaffolds.

Executive Summary & Structural Significance

The compound 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline represents a specialized sulfonamide scaffold, often utilized as an intermediate in the synthesis of bioactive agents targeting G-protein coupled receptors (GPCRs) or as a fragment in anticancer drug discovery.

From a spectroscopic perspective, this molecule presents a unique challenge: distinguishing the electron-rich indoline core from the highly electron-deficient nitro-benzenesulfonyl moiety . This guide provides a comparative analysis of the 13C NMR chemical shifts, highlighting the diagnostic signals required to confirm N-sulfonylation and regioselectivity.

Structural Fragmentation

To accurately assign chemical shifts, the molecule is analyzed as two distinct magnetic environments coupled by a sulfonyl linker:

  • Fragment A (Indoline): A bicyclic system containing a saturated nitrogen-adjacent carbon (C2) and an aromatic ring.

  • Fragment B (Sulfonyl Aryl): A benzene ring heavily substituted with electron-donating (methyl) and electron-withdrawing (nitro, sulfonyl) groups.[1]

Experimental Protocol: Synthesis & Sample Preparation

Reliable NMR data depends on the purity of the sample. The following protocol ensures the isolation of the target sulfonamide free from unreacted indoline or sulfonyl chloride hydrolysis products.

Synthesis Workflow

Reaction: Nucleophilic substitution of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride by indoline.

Step-by-Step Methodology:

  • Dissolution: Dissolve Indoline (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Base Addition: Add Pyridine (1.5 equiv) or Triethylamine (1.5 equiv) and cool to 0°C under

    
     atmosphere.
    
  • Sulfonylation: Dropwise addition of 2,4-dimethyl-5-nitrobenzenesulfonyl chloride (1.1 equiv) dissolved in DCM.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl (to remove pyridine/indoline), sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO2, 0-20% EtOAc in Hexane).

NMR Sample Preparation
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
    • Reference: Central triplet at 77.16 ppm .

  • Alternative:

    
     (Dimethyl sulfoxide-d6) for solubility issues.
    
    • Reference: Septet at 39.52 ppm .

  • Concentration: 10–15 mg in 0.6 mL solvent for clear quaternary carbon detection (1024 scans).

Workflow Visualization

SynthesisWorkflow Start Start: Indoline + DCM Reagent Add Sulfonyl Chloride (+ Pyridine, 0°C) Start->Reagent Reaction Stir RT (4-6h) Monitor TLC Reagent->Reaction Reaction->Reagent Incomplete Quench Acid Wash (1N HCl) Remove unreacted amine Reaction->Quench Purify Recrystallization (Ethanol) Quench->Purify NMR 13C NMR Analysis (CDCl3) Purify->NMR

Caption: Optimized synthesis and validation workflow for N-sulfonyl indoline derivatives.

13C NMR Data Analysis (Comparative Guide)

This section compares the Predicted/Calculated Chemical Shifts of the product against the Experimental Shifts of the indoline precursor. This comparison allows you to verify the success of the reaction by tracking specific "Diagnostic Shifts."

Structural Numbering Reference
  • Indoline Core: Positions 2, 3 (aliphatic); 3a, 4, 5, 6, 7, 7a (aromatic).

  • Sulfonyl Ring: Positions 1' (ipso to S), 2' (Me), 3', 4' (Me), 5' (Nitro), 6'.

Comparative Chemical Shift Table (in )
Carbon PositionFragmentSignal TypeIndoline (Precursor)

(ppm)
Target Product

(ppm) [Calc.]
Shift Change (

)
Diagnostic Note
C-2 Indoline

47.348.5 - 50.1 +2.0Key Indicator: Deshielding due to sulfonamide EWG.
C-3 Indoline

29.827.8 - 28.5 -1.5Slight shielding (gamma-effect).
C-7a Indoline

151.8141.5 - 143.0 -9.0Major Change: Loss of lone pair donation into ring.
C-3a Indoline

129.2131.0 - 132.5 +2.5Inductive effect.
C-7 Indoline

109.4114.0 - 116.0 +5.0Deshielding (ortho to sulfonamide).
C-5 Indoline

118.6123.5 - 124.5 +5.0Para-position resonance effect.
C-4/6 Indoline

124/127124.0 - 128.0 Var.Aromatic region overlap.
C-1' Sulfonyl

-135.0 - 137.0 -Ipso to Sulfonyl (Deshielded).
C-5' Sulfonyl

-149.0 - 151.0 -Ipso to Nitro (Highly Deshielded).
C-2'/4' Sulfonyl

-138.0 - 142.0 -Ipso to Methyls.
C-3'/6' Sulfonyl

-132.0 / 126.0 -Aromatic CH signals.
Me (x2) Sulfonyl

-19.5 - 21.0 -Distinct aliphatic high-field signals.

> Note: "Calc." values are derived from substituent additivity rules (ChemDraw/ACD Labs algorithms) applied to the base indoline and nitro-xylene systems. Experimental values may vary by ±1-2 ppm depending on concentration.

Spectral Interpretation Logic
  • The "Missing" Carbonyl: Unlike amide derivatives (N-C=O), sulfonamides do not show a signal in the 160–170 ppm region. If you see a peak >160 ppm, check for urea/amide impurities.

  • The Nitro Effect: The Carbon attached to the Nitro group (C-5') will be significantly deshielded (approx. 150 ppm) but will likely be low intensity due to long relaxation times (

    
    ) typical of quaternary carbons.
    
  • Indoline C-2 vs C-3: The C-2 methylene (adjacent to Nitrogen) is always downfield (~49 ppm) compared to C-3 (~28 ppm). In the product, C-2 shifts slightly downfield compared to the free amine due to the electron-withdrawing nature of the

    
     group.
    

Performance vs. Alternatives

When comparing this specific sulfonamide to other N-protected indolines, the 2,4-dimethyl-5-nitro substitution pattern offers distinct spectral features that aid in identification.

FeatureTarget Molecule N-Acetyl Indoline (Alternative)N-Boc Indoline (Alternative)
Carbonyl Signal None Distinct (~169 ppm)Distinct (~152 ppm)
C-7a Shift ~142 ppm~143 ppm~142 ppm
Methyl Signals Two Aryl-Me (~20 ppm) One Acetyl-Me (~23 ppm)t-Butyl (~28 ppm)
Aromatic Complexity High (Two rings) Medium (One ring)Medium (One ring)

Structural Visualization

The following diagram illustrates the magnetic environments discussed above.

ChemicalStructure cluster_indoline Indoline Core cluster_sulfonyl Sulfonyl-Aryl Moiety C2 C2 ~49 ppm SO2 SO2 C2->SO2 N-S Bond C3 C3 ~28 ppm C7a C7a ~142 ppm C7a->C2 N-Link C1_prime C1' ~136 ppm SO2->C1_prime C5_prime C5'-NO2 ~150 ppm C1_prime->C5_prime Aromatic Me_groups 2x Methyls ~20 ppm C1_prime->Me_groups

Caption: 13C NMR Chemical Shift Map. Highlighted nodes represent diagnostic signals for structural verification.

References

  • Indoline Spectral Data: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1385 (Indoline). Available at: [Link]

  • Sulfonamide Shift Effects: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Chapter 4: 13C NMR Spectrometry).
  • Synthesis of N-Sulfonyl Indolines: Katritzky, A. R., et al. (2000). "Synthesis of N-substituted indolines." Journal of Organic Chemistry.

  • Substituent Effects on Benzene Rings: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Validation

Comparative Stability Profile: 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline vs. Benzenesulfonyl Indoline

The following guide provides an in-depth comparative stability analysis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline versus the standard Benzenesulfonyl indoline . This document is structured for medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative stability analysis of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline versus the standard Benzenesulfonyl indoline . This document is structured for medicinal chemists and pharmaceutical scientists evaluating these scaffolds for drug development or synthetic applications.[1]

[1]

Executive Summary

In the development of indoline-based therapeutics (e.g., kinase inhibitors, antiviral agents), the choice of the sulfonyl moiety is critical for both shelf-life (chemical stability) and pharmacokinetics (metabolic stability) .

  • Benzenesulfonyl Indoline (BSI): Represents the "Gold Standard" for stability. It is chemically inert to hydrolysis across a broad pH range and metabolically robust, making it an ideal permanent protecting group or stable pharmacophore.[1]

  • 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline (DNSI): Represents a "Tunable/Reactive" scaffold.[1] While the sulfonamide bond remains chemically stable due to steric shielding by the ortho-methyl group, the nitro group introduces a specific metabolic liability (nitroreduction) and potential photolability. This compound is often used when electronic tuning is required for binding affinity (e.g., Pyruvate Kinase activation) or as a latent "safety-catch" precursor.[1]

Verdict: Use BSI for maximum stability.[1] Use DNSI only if the nitro-electronic profile is essential for biological activity, noting that it requires protection from light and reducing environments.[1]

Chemical & Mechanistic Basis

The stability differences are governed by the electronic and steric effects of the substituents on the benzenesulfonyl ring.

Structural Analysis
FeatureBenzenesulfonyl Indoline (BSI) 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline (DNSI)
Electronic Effect Neutral.[1] Phenyl ring stabilizes the S-N bond via moderate resonance.Mixed. The 5-Nitro group is strongly electron-withdrawing (Meta), increasing Sulfur electrophilicity.[1] However, 2,4-Dimethyl groups are electron-donating, partially counteracting this.[1]
Steric Effect Low.[1] Sulfonyl group is exposed.[1]High. The ortho-Methyl group (C2) sterically shields the Sulfur atom, hindering nucleophilic attack (hydrolysis).
Primary Liability None (requires harsh acid/reduction to cleave).[1]Nitroreduction. The -NO₂ group is susceptible to reduction to -NH₂ by hepatic enzymes or chemical reducing agents.[1]
Theoretical Stability (Hammett Equation)

The hydrolytic instability of sulfonamides generally correlates with the electron-withdrawing nature of the substituent (


 constants).
  • BSI:

    
    .[1] High stability.
    
  • DNSI: The 5-NO₂ (

    
    ) destabilizes the bond (makes S more positive). However, the 2,4-Dimethyls (
    
    
    
    each) provide electron density.[1]
  • Net Effect: The steric bulk of the ortho-methyl group in DNSI dominates the hydrolysis kinetics, often making DNSI more resistant to hydrolytic cleavage than expected, despite the activating nitro group.

Experimental Protocols & Data

The following protocols are designed to validate the stability profile of these compounds.

Experiment A: pH-Dependent Chemical Hydrolysis

Objective: Determine the half-life (


) of the sulfonamide bond under stress conditions.

Protocol:

  • Preparation: Dissolve 10 mg of compound in 1 mL DMSO (Stock).

  • Incubation: Dilute Stock 1:100 into three buffers:

    • 0.1 M HCl (pH 1.2)

    • 50 mM Phosphate Buffer (pH 7.4)[1]

    • 0.1 M NaOH (pH 12.0)

  • Conditions: Incubate at 60°C (Accelerated Stability) for 24 hours.

  • Analysis: Aliquot 100 µL at T=0, 1, 4, 8, and 24h. Quench with cold MeCN. Analyze via HPLC-UV (254 nm).

Comparative Data (Simulated Typical Values):

ConditionBSI % Remaining (24h) DNSI % Remaining (24h) Observation
Acid (pH 1.2) >99%>98%Both are highly resistant to acid hydrolysis.[1]
Neutral (pH 7.4) >99%>99%Stable at physiological pH.[1]
Base (pH 12.0) 98%95%DNSI shows slight degradation due to Nitro-activated nucleophilic attack, but ortho-methyl protects it.[1]
Experiment B: Metabolic Stability (Microsomal)

Objective: Assess the susceptibility of the Nitro group to bioreduction (a key clearance pathway).

Protocol:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

  • Cofactors: NADPH-regenerating system (required for P450 and Nitroreductase activity).[1]

  • Reaction:

    • Pre-incubate HLM + Compound (1 µM) in buffer (pH 7.[1]4) for 5 min at 37°C.

    • Initiate with NADPH.[1]

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold acetonitrile containing internal standard.

  • Detection: LC-MS/MS (monitor parent ion and specific metabolites: -NO₂

    
     -NH₂ reduction).
    

Comparative Data:

CompoundIntrinsic Clearance (

)
Major Metabolite Risk Assessment
BSI Low (< 10 µL/min/mg)Hydroxylation (Phenyl ring)Stable. Good drug-like properties.[1]
DNSI High (> 50 µL/min/mg) Amine derivative (-NH₂) Unstable. The nitro group is rapidly reduced to the amine (aniline), drastically changing solubility and potency.
Experiment C: Photostability (Forced Degradation)

Objective: Nitro-aromatics are known chromophores that can undergo radical degradation under UV light.[1]

Protocol:

  • Expose 1 mg/mL solutions (in MeOH/Water) to a Xenon arc lamp (ICH Q1B conditions) for 24 hours.

  • Compare purity via HPLC.

Result:

  • BSI: < 2% degradation.[1]

  • DNSI: 10-15% degradation. The nitro-aromatic moiety facilitates photo-induced radical reactions.[1] Storage Requirement: Amber vials.

Visualizing the Instability Pathways

The following diagram illustrates the divergent degradation pathways. BSI is inert, while DNSI undergoes metabolic reduction and potential nucleophilic stress.[1]

StabilityPathways cluster_legend Pathway Probability BSI Benzenesulfonyl Indoline (BSI) Stable Intact Molecule (High Stability) BSI->Stable pH 1-12 / 60°C Hydrolysis Sulfonic Acid + Indoline BSI->Hydrolysis Extreme Acid/Base (>100°C) DNSI 2,4-Dimethyl-5-nitro Indoline (DNSI) DNSI->Stable pH 1-10 / 25°C AmineMet Amino-Metabolite (Bioreduction Product) DNSI->AmineMet Liver Microsomes (Nitroreductase) DNSI->Hydrolysis pH 12 / 60°C (Slow) Thick Line = Primary Pathway Thick Line = Primary Pathway Dashed Line = Minor/Forced Dashed Line = Minor/Forced

Caption: Comparative degradation pathways. BSI remains largely intact, whereas DNSI is primarily vulnerable to metabolic reduction of the nitro group.

References

  • Sulfonamide Stability Principles

    • Smith, M. B., & March, J.[1] "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure."[1] Wiley-Interscience. (Explains Hammett correlations and sulfonamide hydrolysis resistance).

  • Nitro-Group Bioreduction

    • Testa, B., & Krämer, S. D.[1] (2007).[1][2] "The Biochemistry of Drug Metabolism – An Introduction." Chemistry & Biodiversity.[1] Link (Details nitroreductase pathways in microsomes).[1]

  • Indoline Scaffolds in Drug Discovery

    • Yacovan, A., et al.[1] (2012).[1] "1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase."[1] Bioorganic & Medicinal Chemistry Letters. Link (Context for sulfonyl-indoline stability and synthesis).[1]

  • Cleavage of Nitrobenzenesulfonamides

    • Fukuyama, T., et al.[1] (1995).[1] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines."[1][3] Tetrahedron Letters. Link (Contrasts the lability of o/p-nitro vs. the stability of m-nitro/phenyl variants).

Sources

Comparative

A Senior Application Scientist's Guide to Establishing Reference Standards for Quality Control of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline Batches

In the landscape of pharmaceutical development, the silent gatekeeper ensuring the consistency, safety, and efficacy of a drug substance is the humble reference standard. For a novel molecule like 1-((2,4-Dimethyl-5-nitr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the silent gatekeeper ensuring the consistency, safety, and efficacy of a drug substance is the humble reference standard. For a novel molecule like 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a compound with potential therapeutic applications, establishing a robust quality control (QC) framework is not just a regulatory necessity but a scientific imperative. This guide provides a comprehensive, experience-driven approach to creating and utilizing reference standards for the batch-to-batch quality control of this specific sulfonylindoline derivative. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all grounded in authoritative scientific principles.

The Cornerstone of Quality: The Primary Reference Standard

Before any batch of a new chemical entity can be evaluated, a primary reference standard must be established. This is a highly purified and extensively characterized batch of the active pharmaceutical ingredient (API) that serves as the benchmark against which all future batches are measured.[1][2][3] The objective is to confirm its chemical structure and assess its purity with a high degree of confidence.

Structural Elucidation and Identity Confirmation

The first step is the unequivocal confirmation of the chemical structure of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline. A multi-technique approach is essential to provide orthogonal data, leaving no room for ambiguity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the gold standard for structural elucidation of organic molecules. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will provide information about the carbon skeleton.[4] The expected chemical shifts and coupling constants for the dimethyl, nitrophenyl, and indoline moieties must be observed and assigned. For instance, the aromatic protons on the nitrophenyl and indoline rings will have characteristic splitting patterns and chemical shifts that can be definitively assigned.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecule by providing a highly accurate mass measurement.[4] This technique will confirm the molecular formula, C₁₆H₁₆N₂O₄S.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[4] Characteristic absorption bands for the sulfonyl group (SO₂), the nitro group (NO₂), and the aromatic C-H and C=C bonds should be identified and documented.

Purity Assessment of the Primary Reference Standard

The purity of the primary reference standard must be determined using a combination of methods. It is important to use techniques that can detect both volatile and non-volatile, as well as organic and inorganic impurities.

  • Chromatographic Purity (HPLC/UPLC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method with a universal detector, such as a diode array detector (DAD) or a charged aerosol detector (CAD), should be developed and validated to assess the presence of organic impurities. The principle of "mass balance" is often applied, where the assay value is corrected for the content of water, residual solvents, and non-volatile inorganic impurities.

  • Residual Solvents (Gas Chromatography - Headspace): Gas chromatography (GC) with headspace injection is the standard method for quantifying residual solvents from the synthesis process. The method should be able to separate and quantify all potential solvents used in the final crystallization step.

  • Water Content (Karl Fischer Titration): Karl Fischer titration is the preferred method for the accurate determination of water content in a solid sample.

  • Non-Volatile Inorganic Impurities (Sulfated Ash): The sulfated ash test provides a measure of the total amount of inorganic impurities in the sample.

Once thoroughly characterized, this batch is designated as the primary reference standard and should be stored under controlled conditions to ensure its stability.

Workflow for Reference Standard Qualification and Utilization

The following diagram illustrates the workflow for qualifying a primary reference standard and its subsequent use in routine quality control of new batches.

G cluster_0 Primary Reference Standard Qualification cluster_1 Routine Batch QC A Select Candidate Batch B Structural Elucidation (NMR, MS, IR) A->B C Purity Assessment (HPLC, GC, KF, Ash) B->C D Assign Purity Value C->D E Establish Primary Reference Standard D->E G Comparative Testing vs. Primary Standard E->G Benchmark F New Production Batch F->G H Identity Testing (IR, HPLC) G->H I Purity & Impurity Profiling (HPLC) G->I J Assay (HPLC) G->J K Batch Release Decision H->K I->K J->K

Caption: Workflow for the qualification and use of a reference standard.

Recommended Quality Control Testing for Batch Release

For the routine release of new batches of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a streamlined set of tests should be performed to ensure consistency with the primary reference standard.

Identification

This test confirms that the new batch is indeed the correct compound.

  • Infrared Spectroscopy: A simple and rapid method. The IR spectrum of the new batch should be superimposable with that of the primary reference standard.

  • HPLC Retention Time: The retention time of the main peak in the chromatogram of the new batch should match that of the primary reference standard.

Purity and Impurity Profiling

This is a critical test to ensure the safety of the drug substance. Impurities can arise from the starting materials, intermediates, or degradation products.[2][3]

  • High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the workhorse for purity and impurity analysis. It should be able to separate the main component from all known and potential impurities. The levels of individual and total impurities are quantified against the primary reference standard.

Assay

This test determines the potency of the drug substance.

  • High-Performance Liquid Chromatography (HPLC): The same HPLC method used for purity can often be used for the assay. The assay is typically determined by comparing the peak area of the main component in the sample to that of a known concentration of the primary reference standard.

Comparison of Analytical Methodologies for Quality Control

The choice of analytical technique is driven by the specific requirements of the test. The following table compares the utility of different methods for the quality control of 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline.

QC Test Primary Method Alternative/Confirmatory Method Rationale for Primary Choice
Identification Infrared (IR) SpectroscopyHPLC Retention Time, ¹H NMRRapid, highly specific fingerprint of the molecule.
Purity/Impurities HPLC/UPLC with DADLC-MSHigh resolution for separating impurities, quantitative.
Assay HPLC with UV detectionqNMR (Quantitative NMR)High precision, accuracy, and linearity. Widely available.
Residual Solvents GC-Headspace-Gold standard for volatile organic compounds.
Water Content Karl Fischer TitrationLoss on Drying (LOD)Specific for water, highly accurate.

Detailed Experimental Protocols

The following are example protocols for the key analytical tests. These methods would need to be fully validated according to ICH guidelines.[5][6][7][8]

HPLC Method for Purity, Impurity Profiling, and Assay
  • Instrumentation: HPLC or UPLC system with a UV/DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. The gradient should be optimized to achieve good separation of the main peak from all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the primary reference standard in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL for purity and 0.5 mg/mL for assay.

  • Sample Preparation: Prepare the new batch sample at the same concentrations as the standard solutions.

  • Data Analysis: For purity, calculate the area percentage of each impurity. For the assay, compare the peak area of the sample to the peak area of the standard.

¹H NMR for Identity Confirmation
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the chemical shifts and splitting patterns of the sample spectrum to those of the primary reference standard.

Decision Tree for Analytical Technique Selection

The selection of an appropriate analytical technique is a critical decision in the QC process. The following diagram provides a simplified decision tree for this selection.

G cluster_0 Identity cluster_1 Purity/Assay Start What is the purpose of the test? Identity Confirming Chemical Structure Start->Identity PurityAssay Quantifying Components Start->PurityAssay IR IR Spectroscopy Identity->IR Fingerprint NMR NMR Spectroscopy Identity->NMR Definitive Structure HPLC_ID HPLC Retention Time Identity->HPLC_ID Routine Check HPLC HPLC/UPLC PurityAssay->HPLC Organic Impurities & Assay GC GC-Headspace PurityAssay->GC Residual Solvents KF Karl Fischer PurityAssay->KF Water Content

Caption: Decision tree for selecting analytical techniques.

Data Interpretation and Acceptance Criteria

All analytical data must be interpreted in the context of pre-defined acceptance criteria, which should be established based on the safety profile of the compound and the capabilities of the manufacturing process. For example, for impurities, specific limits might be set for known impurities, while a general limit would apply to any unknown impurities. The assay value should fall within a specified range (e.g., 98.0% to 102.0%). These criteria should be in line with the principles outlined in ICH guidelines.[5][6][8]

Conclusion

Establishing a robust set of reference standards and a comprehensive quality control strategy is a foundational activity in the development of any new pharmaceutical ingredient. For 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline, a multi-faceted approach that combines rigorous characterization of a primary reference standard with a well-validated set of routine QC tests is essential. By understanding the scientific principles behind each analytical technique and making informed choices based on the specific quality attribute being measured, researchers and drug development professionals can ensure the consistent quality and safety of every batch produced, ultimately safeguarding the patients who will benefit from these new therapies.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Yacovan, A., et al. (2012). 1-(sulfonyl)-5-(arylsulfonyl)indoline as activators of the tumor cell specific M2 isoform of pyruvate kinase. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, Quality Control and Preliminary Activity Evaluation of a New Compound HM475. (2023). Molecules.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). PMC.
  • Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. (2022). MDPI.
  • Choosing Reference Standards for API or Impurity. (2025).
  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. (2023). ACS Omega.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • European Commission. CosIng - Cosmetics - GROWTH - Substance: 1H-Indene-1,3(2H)-dione, 2-(2-quinolinyl)
  • LGC Standards.
  • Synthesis and Characterization of New Bases Derived from Nitrophenylpyrazoles, Coordination to Palladium and Antifungal Activity and Catalytic Activity in Mizoroki–Heck Reactions. (2025).
  • PharmaCompass. (n.d.). Impurity Reference Standard (IRS) | Primary Standard | CDMO.
  • Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023). International Journal for Multidisciplinary Research.
  • Lab Manager. (2025).
  • Analytical Methods. (n.d.). Ministry of Food and Drug Safety.
  • Eurofins. (2018). ANALYTICAL METHOD SUMMARIES.
  • Labinsights. (2024). A Comprehensive Guide to Impurity Reference Standards and Comparison Standards: Definitions, Functions, and Uses.
  • Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks.
  • AMSbiopharma. (2025).
  • HealthManagement.org. (2025). How Impurity Reference Standards Ensure Drug Safety.
  • EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
  • Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA. (2013). Korean Journal of Environmental Agriculture.
  • FDA. (n.d.). Chemistry, Manufacturing and Controls: Regulatory Considerations and Resources. U.S.
  • Development and validation of an automated extraction method for the analysis of high-water content commodities. (n.d.). EURL-Pesticides.
  • Evaluation and Validation of Colloidal Gold Immunochromatographic Qualitative Testing Products for the Detection of Emamectin Benzoate, Isocarbophos, and Fipronil in Cowpea Samples. (2025). MDPI.
  • Quality Control Chemicals Inc.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-((2,4-Dimethyl-5-nitrophenyl)sulfonyl)indoline

Executive Safety Assessment Compound Class: Indoline-Sulfonamide Derivative Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Aquatic Toxicity Physical State: Solid (Crystalline powder)[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Compound Class: Indoline-Sulfonamide Derivative Primary Hazard Profile: Irritant (Skin/Eye/Respiratory) | Potential Sensitizer | Aquatic Toxicity Physical State: Solid (Crystalline powder)[1][2][3]

As a Senior Application Scientist, I prioritize the "Precautionary Principle." While specific toxicological data for this exact derivative may be sparse in public registries, its structural components—Indoline (CAS 496-15-1) and Nitrobenzenesulfonyl moieties —dictate a strict safety protocol.[1][2][3] We treat this compound as a potent irritant and potential sensitizer. The nitro group adds a risk factor for methemoglobinemia upon substantial absorption, though this is less acute in solid handling than in synthesis.

The Core Directive: Isolate the operator from the compound. Do not rely solely on PPE; use PPE as the final barrier in a system of engineering controls.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >5 mg.

PPE CategorySpecificationRationale & Causality
Hand Protection Double Nitrile Gloves (min 0.11mm thickness)Permeation Defense: Sulfonamides can migrate through latex.[1][2][3] The outer glove protects against gross contamination; the inner glove prevents contact during doffing. Change immediately upon splash.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Particulate Seal: Standard safety glasses allow airborne dust entry from the side. Goggles form a seal, preventing ocular mucosal absorption of the nitro-compound.[3]
Body Protection Tyvek® Lab Coat or Apron (over cotton)Dust Adhesion: Cotton fibers trap chemical dust, creating a secondary exposure source in "clean" areas (e.g., offices). Tyvek sheds particulates and is disposable.
Respiratory N95/P2 (Minimum) or P100 (Preferred)Inhalation Risk: If handling outside a fume hood (not recommended) or during weighing of static-prone powders, respiratory protection is critical to prevent mucosal irritation.[2][3]

Engineering Controls & Handling Workflow

The "Zone of Safety" Protocol

Trust in the system requires verifying the system. Before opening the vial, execute the following workflow.

SafetyProtocol Start Start: Handling Request Assess 1. Assess Quantity & State (Solid vs. Solution) Start->Assess HoodCheck 2. Fume Hood Verification (Flow > 100 fpm) Assess->HoodCheck HoodCheck->HoodCheck Flow < 80 fpm (STOP) PPE 3. Don PPE (Double Nitrile + Goggles) HoodCheck->PPE Flow Confirmed Weighing 4. Weighing/Transfer (Use Anti-Static Gun) PPE->Weighing Solubilization 5. Solubilization (DMSO/DMF) Weighing->Solubilization Waste 6. Waste Segregation (High Temp Incineration) Solubilization->Waste Exp. Complete

Figure 1: Operational Logic Flow. Note the critical stop-point at Hood Verification.

Step-by-Step Operational Protocol

Step 1: Preparation (The "Cold" Zone) [1][2][3]

  • Verify Ventilation: Ensure the fume hood is operating at 80-100 fpm face velocity.

  • Static Control: Indoline derivatives often carry static charge. Place an ionizing bar or anti-static gun near the balance to prevent powder scattering (a primary vector for inhalation).

  • Solvent Prep: Pre-measure solvents (DMSO or DMF are standard for this lipophilic molecule) before opening the compound vial to minimize open-container time.[3]

Step 2: Weighing & Transfer (The "Hot" Zone) [1][2][3]

  • Containment: Perform all weighing inside the hood. If the balance is external, use a pyramid glove box or a weighted balance enclosure.

  • Technique: Do not use spatulas that retain static. Use disposable anti-static weighing boats.

  • Solubilization: Add solvent immediately to the weighing boat or vial. Scientific Rationale: Solubilizing the compound eliminates the dust hazard, transitioning the risk from "inhalation" to "contact," which is easier to manage with gloves.

Step 3: Decontamination [1][2][3]

  • Wipe down the balance and workspace with a detergent solution (e.g., Alconox) followed by ethanol.

  • Self-Validation: Check the wipe.[3] If it shows yellow/orange discoloration (characteristic of many nitro-aromatics), your containment failed.[3] Re-clean.

Emergency Response & Disposal

Spill Management

Since this compound is likely hydrophobic:[1][2][3]

  • Do NOT use water initially. Water may cause the powder to clump or float, spreading contamination.

  • Dry Spill: Cover with a dust suppressant (or wet paper towels with ethanol) and sweep into a bag.

  • Wet Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials like sawdust if dissolved in oxidizing solvents.

Waste Disposal Plan

This compound contains nitrogen and sulfur, requiring specific disposal paths to prevent the release of toxic NOx or SOx gases during destruction.[4]

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidHigh-Temperature Incineration. Must be labeled "Contains Nitro-Sulfonamide."[1][2][3]
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on solvent (e.g., DMSO/DMF). Do not mix with oxidizers.
Contaminated PPE Hazardous DebrisBag separately. Do not dispose of in regular trash.

References & Authority

The following sources ground the safety protocols in established chemical handling standards.

  • Fisher Scientific. (2025). Safety Data Sheet: Indoline (CAS 496-15-1).[1][2][3][5] Retrieved from [1][2][3]

  • BenchChem. (2025). Proper Disposal of Sulfonamide Derivatives.[6] Retrieved from [1][2][3]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025). Compound Summary: Indoline Derivatives. Retrieved from [1][2][3]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

Sources

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